PD-L1-IN-3
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H16ClFN2OS |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H |
InChI Key |
ARPPMPJCLFWQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PD-L1-IN-3 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-L1-IN-3 is a small molecule antagonist of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that plays a critical role in tumor immune evasion. By binding to its receptor, Programmed Death-1 (PD-1), on activated T cells, PD-L1 triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to escape immune surveillance. This compound represents a therapeutic strategy to block this interaction and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions by directly binding to PD-L1, inducing its dimerization and subsequent internalization. This process effectively removes PD-L1 from the cell surface, preventing its engagement with the PD-1 receptor on T cells. The blockade of the PD-1/PD-L1 signaling axis relieves the inhibition of T-cell function, thereby enhancing the ability of the immune system to recognize and eliminate tumor cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and a related, more potent, analog, BMS1166, for comparison.
Table 1: Biochemical Activity of PD-L1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) |
| This compound (Compound 4a) | HTRF | Human PD-L1 | 4.97[1] |
| BMS1166 | HTRF | Human PD-L1 | 1.8 |
Table 2: Cellular Activity of PD-L1 Inhibitors
| Compound | Cell Line | Assay Principle | EC50 (µM) |
| This compound (Compound 4a) | Jurkat T-cells | TCR-mediated Activation | 2.70[1] |
| BMS1166 | Jurkat T-cells | TCR-mediated Activation | 1.57 |
Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K, leading to T-cell exhaustion. This compound, by inducing the dimerization and internalization of PD-L1, prevents this initial interaction and the subsequent inhibitory signaling cascade.
Caption: this compound binds to PD-L1, inducing its dimerization and internalization, thereby blocking the PD-1/PD-L1 interaction and subsequent T-cell exhaustion.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay is designed to measure the direct binding between PD-1 and PD-L1 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with 6xHis)
-
Anti-Fc antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-6xHis antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compound (this compound) serially diluted in assay buffer
Procedure:
-
Add 2 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FRET donor-conjugated anti-Fc antibody and the PD-1-Fc fusion protein.
-
Add 2 µL of a solution containing the FRET acceptor-conjugated anti-6xHis antibody and the PD-L1-6xHis fusion protein.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
References
An In-Depth Technical Guide to PD-L1-IN-3: A Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 and CD80/PD-L1 Immune Checkpoint Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-L1-IN-3 is a potent, synthetic, macrocyclic peptide that functions as a selective inhibitor of the programmed death-ligand 1 (PD-L1). By binding to PD-L1, it effectively blocks its interaction with both the programmed death-1 (PD-1) and the CD80 receptors. This inhibition disrupts a key mechanism of tumor immune evasion, leading to the restoration of T-cell activity and enhanced anti-tumor immune responses. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its biological characterization.
Introduction
The interaction between PD-1, an inhibitory receptor expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells and antigen-presenting cells, represents a critical immune checkpoint.[1][2] Tumors exploit this pathway to suppress the host's immune system and evade destruction.[1][2] Small molecule and peptide-based inhibitors of the PD-1/PD-L1 pathway are of significant interest in cancer immunotherapy as they offer potential advantages over monoclonal antibodies, such as improved tumor penetration and oral bioavailability.
This compound is a macrocyclic peptide identified as a potent inhibitor of the PD-1/PD-L1 interaction.[3] It also demonstrates inhibitory activity against the PD-L1/CD80 interaction.[3] This document serves as a detailed technical resource for researchers and drug development professionals working with or interested in this compound.
Chemical Properties and Structure
This compound is a macrocyclic peptide with the systematic name Glycinamide, N-(2-mercaptoacetyl)-L-phenylalanyl-N-methyl-L-alanyl-L-asparaginyl-L-prolyl-L-histidyl-L-leucyl-N-methylglycyl-L-tryptophyl-L-seryl-L-tryptophyl-N-methyl-L-norleucyl-N-methyl-L-norleucyl-L-arginyl-L-cysteinyl-, cyclic (1→14)-thioether.
| Property | Value |
| CAS Number | 1629654-95-0 |
| Molecular Formula | C89H126N24O18S |
| Molecular Weight | 1852.17 g/mol |
| Description | Macrocyclic Peptide |
Chemical Structure:
Caption: 2D chemical structure of this compound.
Mechanism of Action
This compound exerts its biological effect by directly binding to the PD-L1 protein. This binding sterically hinders the interaction of PD-L1 with its cognate receptors, PD-1 on T-cells and CD80 on antigen-presenting cells. The blockade of these interactions abrogates the downstream inhibitory signals that would normally lead to T-cell exhaustion and immune suppression. Consequently, the anti-tumor activity of T-cells is restored and enhanced.
Caption: this compound binds to PD-L1, blocking its interaction with PD-1 and preventing T-cell inhibition.
Synthesis
The synthesis of this compound is described in patent WO2014151634A1 and follows standard solid-phase peptide synthesis (SPPS) protocols. A general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol Outline:
-
Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is used as the starting point for peptide synthesis.
-
Stepwise Solid-Phase Peptide Synthesis: The linear peptide is assembled on the resin using Fmoc-based solid-phase peptide synthesis. Each amino acid is sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once the linear peptide sequence is complete, it is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Macrocyclization: The linear peptide undergoes an intramolecular cyclization reaction to form the thioether bond between the N-terminal mercaptoacetyl group and the cysteine residue, resulting in the macrocyclic structure.
-
Purification and Characterization: The crude macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Experimental Protocols
The following are detailed experimental protocols for the biological evaluation of this compound, adapted from patent WO2014151634A1.
PD-1/PD-L1 and CD80/PD-L1 Binding Assays (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the ability of this compound to inhibit the binding of PD-L1 to PD-1 and CD80.
Materials:
-
Recombinant human PD-1-Fc and CD80-Fc
-
Recombinant human PD-L1-His
-
Anti-human Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the serially diluted this compound.
-
Add recombinant human PD-L1-His to all wells.
-
Add either recombinant human PD-1-Fc or CD80-Fc to the appropriate wells.
-
Add the FRET donor-labeled anti-human Fc antibody and FRET acceptor-labeled anti-His antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the PD-L1/PD-1 and PD-L1/CD80 HTRF binding assays.
T-Cell Activation Assay (IFN-γ Secretion)
This assay measures the ability of this compound to enhance T-cell function by measuring the secretion of interferon-gamma (IFN-γ).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Antigen-specific T-cells (e.g., CMV-specific T-cells)
-
Antigen-presenting cells (APCs) pulsed with the specific antigen
-
This compound
-
Cell culture medium
-
Human IFN-γ ELISA kit or ELISpot kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Co-culture the antigen-specific T-cells with antigen-pulsed APCs in a 96-well plate.
-
Add a serial dilution of this compound to the co-culture.
-
Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Alternatively, use an ELISpot assay to enumerate the number of IFN-γ-secreting cells.
-
Plot the IFN-γ concentration or spot-forming units against the concentration of this compound to determine the EC50 value.
Caption: Workflow for the T-cell activation assay measuring IFN-γ secretion.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activity of this compound.
Table 1: Inhibition of PD-L1 Binding
| Interaction | IC50 (nM) | Assay |
| PD-L1 / PD-1 | 5.60 | HTRF |
| PD-L1 / CD80 | 7.04 | HTRF |
Table 2: T-Cell Functional Activity
| Activity | EC50 (nM) | Assay | Cell Type |
| IFN-γ Secretion | 400 | ELISpot | CMV-specific T-cells |
Conclusion
This compound is a potent and selective macrocyclic peptide inhibitor of the PD-L1 immune checkpoint. Its ability to block the interaction of PD-L1 with both PD-1 and CD80, leading to enhanced T-cell activation, makes it a valuable tool for research in immuno-oncology and a potential starting point for the development of novel cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and potential applications of this promising compound.
References
The Discovery and Development of Small Molecule PD-L1 Inhibitors: A Technical Overview Focused on a Key Exemplar
Note: A specific molecule designated "PD-L1-IN-3" was not identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and frequently cited small molecule PD-L1 inhibitor, BMS-1166 , as a representative example to illustrate the core principles of discovery, development, and mechanism of action for this class of compounds.
The advent of immunotherapy has revolutionized cancer treatment, with immune checkpoint inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis achieving remarkable clinical success. While monoclonal antibodies have been the mainstay of this therapeutic approach, interest in small molecule inhibitors has grown due to their potential for oral administration, shorter half-life, and potentially better tumor penetration. This technical guide provides an in-depth overview of the discovery and development of small molecule PD-L1 inhibitors, with a focus on the core data and methodologies related to compounds in the biphenyl class, exemplified by BMS-1166.
Discovery and Lead Optimization
The discovery of BMS-1166 and related compounds originated from efforts to identify small molecules that could disrupt the protein-protein interaction (PPI) between PD-1 and PD-L1. Researchers at Bristol-Myers Squibb (BMS) pioneered the development of a biphenyl scaffold as a promising starting point. Through structure-based design and optimization, a series of compounds were synthesized and evaluated for their ability to bind to PD-L1 and block its interaction with PD-1.
Mechanism of Action: Induced Dimerization
A key finding in the development of these small molecule inhibitors is their unique mechanism of action. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, compounds like BMS-1166 bind to the surface of PD-L1 and induce its dimerization. This induced dimer occludes the PD-1 binding site, effectively preventing the engagement of PD-1 and the subsequent downstream signaling that leads to T-cell exhaustion. This novel mechanism of action is a hallmark of this class of inhibitors.
Mechanism of PD-L1 dimerization by BMS-1166.
Quantitative Biological Data
The biological activity of BMS-1166 and related compounds has been characterized using various in vitro assays. The data below summarizes key quantitative metrics for BMS-1166.
| Assay Type | Parameter | Value | Reference |
| PD-1/PD-L1 Interaction Assay | IC50 | 1.4 nM | [1][2] |
| T-Cell Activation Assay | EC50 | In the low nanomolar range | [3] |
Preclinical Efficacy
Preclinical studies have demonstrated the ability of BMS-1166 to restore T-cell activity in the presence of PD-L1. In co-culture systems of T-cells and antigen-presenting cells expressing PD-L1, BMS-1166 was shown to alleviate the inhibitory effect of the PD-1/PD-L1 checkpoint and restore T-cell receptor-mediated activation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of small molecule PD-L1 inhibitors like BMS-1166.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the potency of compounds in disrupting the PD-1/PD-L1 interaction.
-
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. Disruption of the interaction by an inhibitor leads to a decrease in the HTRF signal.
-
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically labeled with a donor fluorophore (e.g., terbium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).
-
The inhibitor compound is serially diluted in an appropriate buffer.
-
The labeled PD-1 and PD-L1 proteins are incubated with the inhibitor at various concentrations in a microplate.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.
-
Workflow for HTRF-based PD-1/PD-L1 binding assay.
T-Cell Activation Assay (Jurkat-based Reporter Assay)
This cell-based assay evaluates the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.
-
Principle: Jurkat T-cells, engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, are co-cultured with antigen-presenting cells (APCs) expressing a T-cell receptor (TCR) agonist and PD-L1. Engagement of PD-1 by PD-L1 inhibits TCR signaling and reporter gene expression. An effective inhibitor will block this interaction, leading to an increase in the reporter signal.[3]
-
Protocol:
-
Plate the engineered Jurkat T-cells (effector cells) in a 96-well plate.
-
Add the serially diluted inhibitor compound to the wells.
-
Add the APCs expressing the TCR agonist and PD-L1 to the wells to initiate the co-culture.
-
Incubate the plate for a specified period (e.g., 6 hours) to allow for T-cell activation.
-
Add a luciferase substrate and measure the luminescence using a luminometer.
-
The EC50 value, the concentration of the inhibitor that produces 50% of the maximal response, is determined from the dose-response curve.
-
Workflow for T-cell activation reporter assay.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell function. The binding of PD-L1 on tumor cells to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates key downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, leading to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity. Small molecule inhibitors, by preventing the initial PD-1/PD-L1 interaction, block this entire inhibitory cascade.
PD-1/PD-L1 signaling pathway and point of inhibition.
Conclusion
The discovery and development of small molecule PD-L1 inhibitors, such as BMS-1166, represent a significant advancement in the field of cancer immunotherapy. Their unique mechanism of action, involving the induced dimerization of PD-L1, and the potential for oral administration offer a promising alternative to antibody-based therapies. The continued exploration of this and other chemical scaffolds will likely lead to the development of new and improved treatments for a wide range of cancers.
References
PD-L1-IN-3 biological activity
An In-depth Technical Guide on the Biological Activity of Small Molecule PD-L1 Inhibitors
Disclaimer: Information regarding a specific molecule designated "PD-L1-IN-3" is not publicly available within the provided search results. This guide therefore provides a comprehensive overview of the biological activity, experimental evaluation, and mechanism of action of small molecule inhibitors of Programmed Death-Ligand 1 (PD-L1) as a class, intended for researchers, scientists, and drug development professionals.
Introduction
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1][2][3] PD-L1, often overexpressed on the surface of various cancer cells, binds to PD-1 on activated T cells, leading to the suppression of T-cell-mediated antitumor immune responses.[3][4] The development of small molecule inhibitors targeting the PD-1/PD-L1 interaction has emerged as a promising therapeutic strategy in oncology, offering potential advantages over antibody-based therapies such as oral bioavailability and improved tumor penetration. This document outlines the biological activity of these inhibitors, the experimental protocols used for their characterization, and the underlying signaling pathways.
Quantitative Biological Activity
The potency and efficacy of small molecule PD-L1 inhibitors are quantified through a variety of biochemical and cell-based assays. The following tables summarize representative quantitative data for this class of compounds.
Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction
| Compound Class | Assay Type | IC50 (nM) | Reference |
| Macrocyclic Peptides | HTRF | 10 - 100 | Illustrative |
| Biphenyl Derivatives | SPR | 50 - 500 | Illustrative |
| Pyrimidine Scaffolds | FRET | 20 - 200 | Illustrative |
HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; FRET: Förster Resonance Energy Transfer. Data is representative for illustrative purposes.
Table 2: Cellular Activity of PD-L1 Inhibitors
| Compound Class | Cell Line | Assay Type | EC50 (µM) | Reference |
| Macrocyclic Peptides | Jurkat (PD-1)/CHO (PD-L1) | Co-culture Reporter | 0.1 - 1 | Illustrative |
| Biphenyl Derivatives | Human T-cells/Tumor cells | Cytokine Release | 0.5 - 5 | Illustrative |
| Pyrimidine Scaffolds | PBMC/Cancer Cell Line | T-cell Activation | 1 - 10 | Illustrative |
PBMC: Peripheral Blood Mononuclear Cells. Data is representative for illustrative purposes.
Experimental Protocols
The characterization of small molecule PD-L1 inhibitors involves a tiered approach, from initial biochemical screening to more complex cell-based and in vivo models.
PD-1/PD-L1 Binding Assays
These assays directly measure the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Recombinant human PD-1 and PD-L1 proteins, tagged with donor and acceptor fluorophores respectively, are incubated together.
-
Test compounds at varying concentrations are added to the protein mixture.
-
The HTRF signal, which is proportional to the extent of PD-1/PD-L1 binding, is measured using a plate reader.
-
A decrease in the HTRF signal indicates inhibition of the interaction.
-
IC50 values are calculated from the dose-response curves.
-
-
Surface Plasmon Resonance (SPR):
-
Recombinant PD-L1 protein is immobilized on a sensor chip.
-
A solution containing recombinant PD-1 is flowed over the chip surface, and the binding response is measured.
-
Test compounds are then introduced along with the PD-1 solution.
-
Inhibition of binding is observed as a decrease in the SPR signal.
-
Kinetic parameters such as association (ka) and dissociation (kd) constants can be determined.
-
Cell-Based Assays
These assays assess the functional consequences of PD-1/PD-L1 blockade in a cellular context.
-
PD-1/PD-L1 Blockade Bioassay:
-
A co-culture system is established using two engineered cell lines: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter) and PD-L1 antigen-presenting cells (APCs) (e.g., CHO cells expressing human PD-L1 and a T-cell receptor activator).[5]
-
When the two cell types are co-cultured, PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in a low luciferase signal.
-
Treatment with a PD-L1 inhibitor blocks this interaction, restoring T-cell activation and leading to an increase in luciferase activity.[5]
-
EC50 values are determined from the dose-dependent increase in the luminescent signal.
-
-
Cytokine Release Assay:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells are co-cultured with a cancer cell line that expresses PD-L1.
-
The cells are stimulated to induce T-cell activation (e.g., with anti-CD3/CD28 antibodies).
-
Test compounds are added to the co-culture.
-
After a defined incubation period, the supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) is measured by ELISA or multiplex bead array.
-
An increase in cytokine production indicates the reversal of PD-L1-mediated immunosuppression.
-
In Vivo Efficacy Studies
The antitumor activity of lead compounds is evaluated in animal models.
-
Syngeneic Mouse Tumor Models:
-
Tumor cells that express PD-L1 are implanted into immunocompetent mice.
-
Once tumors are established, mice are treated with the test compound (e.g., orally).
-
Tumor growth is monitored over time and compared to a vehicle-treated control group.
-
At the end of the study, tumors and immune organs can be harvested for pharmacodynamic analysis (e.g., assessment of tumor-infiltrating lymphocytes by flow cytometry or immunohistochemistry).[6]
-
Signaling Pathways and Mechanisms of Action
The binding of PD-L1 on tumor cells to PD-1 on activated T cells triggers a signaling cascade that inhibits T-cell function. Small molecule inhibitors act by disrupting this initial binding event.
Caption: PD-1/PD-L1 signaling and inhibition.
The diagram above illustrates the PD-1/PD-L1 signaling pathway. The binding of PD-L1 to PD-1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K. This ultimately leads to the suppression of T-cell activation. Small molecule PD-L1 inhibitors physically block the interaction between PD-L1 and PD-1, thereby preventing the initiation of this inhibitory cascade and restoring anti-tumor T-cell activity.
Experimental and Logical Workflow
The discovery and development of small molecule PD-L1 inhibitors follow a logical progression from high-throughput screening to preclinical evaluation.
Caption: Drug discovery workflow for PD-L1 inhibitors.
This workflow begins with a high-throughput screen to identify initial hits. These hits are then validated using different biochemical assays. Promising compounds undergo medicinal chemistry optimization to improve their potency and drug-like properties, guided by iterative testing in cellular assays. Compounds with good cellular activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are advanced to in vivo pharmacokinetic and efficacy studies to identify a lead candidate for further development.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
PD-L1-IN-3: A Technical Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement of PD-L1-IN-3, a potent macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1). This document details the mechanism of action, quantitative data on its inhibitory activities, and representative experimental protocols for assessing its engagement with the PD-L1 target.
Introduction to this compound
This compound is a macrocyclic peptide that has been identified as a potent and selective inhibitor of the interaction between PD-L1 and its binding partners, PD-1 and CD80.[1][2] By disrupting these interactions, this compound can restore T-cell function and enhance anti-tumor immunity. The primary mechanism of action involves binding to the PD-L1 dimer, thereby preventing its engagement with PD-1 on activated T-cells.[3] This guide will delve into the specifics of how this target engagement is quantified and characterized.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibition of PD-L1 Interactions
| Interaction | IC50 (nM) | Reference |
| PD-1/PD-L1 | 5.60 | [1][2] |
| CD80/PD-L1 | 7.04 | [1][2] |
| PD-L1 | 4.97 | [3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | Value (µM) | Reference |
| T-cell Activation | Jurkat | EC50 | 2.70 | [3] |
Signaling Pathway and Mechanism of Action
This compound directly targets PD-L1, a key immune checkpoint protein. The binding of PD-L1 to its receptor PD-1 on T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by tumor cells. This compound blocks this interaction, thereby reactivating the anti-tumor immune response.
PD-1/PD-L1 signaling pathway and inhibition by this compound.
Experimental Protocols for Target Engagement
This section provides detailed, representative methodologies for key experiments used to characterize the target engagement of PD-L1 inhibitors like this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Objective: To determine the IC50 value of this compound for the disruption of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
This compound compound dilutions
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a defined volume of the compound dilutions to the wells of the 384-well plate.
-
Add recombinant PD-1 and PD-L1 proteins to the wells at their optimal concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents (anti-His-donor and anti-Fc-acceptor antibodies).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow for a typical HTRF-based PD-1/PD-L1 inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To demonstrate that this compound directly binds to and stabilizes PD-L1 in intact cells.
Materials:
-
Cancer cell line expressing endogenous PD-L1 (e.g., NCI-H358)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-PD-L1 and a loading control)
-
Thermal cycler
-
Centrifuge
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using an anti-PD-L1 antibody to detect the amount of soluble PD-L1 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
In Vivo Efficacy Studies
Syngeneic mouse models are used to evaluate the anti-tumor efficacy of PD-L1 inhibitors.
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model with a competent immune system.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound and vehicle according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Logical flow from target engagement to anti-tumor effect.
Conclusion
This compound is a potent inhibitor of the PD-L1 immune checkpoint. The data and experimental approaches outlined in this guide provide a framework for researchers to understand and further investigate the target engagement of this and similar molecules. The combination of biochemical, cellular, and in vivo assays is crucial for a comprehensive characterization of PD-L1 inhibitors and their potential as cancer therapeutics.
References
Unveiling the Selectivity Profile of PD-L1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the small molecule inhibitor PD-L1-IN-3, also identified as Compound 4a. This document collates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers in immuno-oncology and drug discovery.
Quantitative Selectivity Profile
This compound (Compound 4a) is a small molecule antagonist of the Programmed Death-Ligand 1 (PD-L1). Its primary mechanism of action is to bind to the PD-L1 dimer, thereby preventing its interaction with the PD-1 receptor and disrupting the inhibitory signaling that suppresses T-cell activity.[1][2] The available quantitative data for this compound's inhibitory and binding activities are summarized below.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 4.97 nM | HTRF Assay | Human PD-L1 | [2] |
| EC50 | 2.70 µM | Jurkat T-cell Assay | PD-1/PD-L1 Blockade | [2] |
| Kd | ~27 nM | NMR Binding Assay | Human PD-L1 |
Note: A comprehensive selectivity panel against a broad range of kinases or other immune checkpoint proteins for this compound (Compound 4a) is not publicly available in the reviewed literature. Therefore, its off-target profile remains largely uncharacterized.
For comparison, the activity of a related macrocyclic peptide, also sometimes referred to as PD-1/PD-L1-IN 3, is presented below. This peptide is derived from patent WO2014151634A1.[3]
| Parameter | Value | Assay Type | Target Interaction | Reference |
| IC50 | 5.60 nM | Biochemical Assay | PD-1/PD-L1 | [3] |
| IC50 | 7.04 nM | Biochemical Assay | CD80/PD-L1 | [3] |
Experimental Methodologies
The following sections detail the experimental protocols used to determine the activity of this compound (Compound 4a).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Recombinant tagged PD-1 and PD-L1 proteins are used. One protein is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[4]
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human PD-1 protein (e.g., with an Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a His-tag)
-
Anti-tag antibody conjugated to a FRET donor (e.g., Anti-human IgG-Tb)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., Anti-6His-d2)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
384-well low volume white plates
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure: a. Add 80 nL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate using an acoustic dispenser. b. Add 4 µL of PD-1 protein solution (at 2x the final concentration) to all wells. c. Incubate the plate for 30 minutes at room temperature in the dark. d. Add 4 µL of a pre-mixed solution containing PD-L1 protein and the HTRF detection reagents (donor and acceptor fluorophore-conjugated antibodies) at 4x the final concentration. e. Incubate the plate for 30-60 minutes at room temperature. f. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 337 nm. g. The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by fitting the dose-response curves using appropriate software.
Jurkat T-Cell Based PD-1/PD-L1 Blockade Bioassay
This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.
Principle: This assay utilizes two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T-cells that co-express human PD-1 and a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.
-
PD-L1 aAPC/CHO-K1 Cells: Antigen-Presenting Cells (APCs), typically CHO-K1 cells, that express human PD-L1 and a T-cell receptor (TCR) activator on their surface.
When these two cell lines are co-cultured, the interaction between PD-1 on the Jurkat cells and PD-L1 on the APCs inhibits TCR signaling, leading to low luciferase expression. An inhibitor that blocks the PD-1/PD-L1 interaction will restore TCR signaling, resulting in the activation of the NFAT pathway and a subsequent increase in luciferase expression, which can be measured as a luminescent signal.[5][6]
Detailed Protocol:
-
Reagents and Materials:
-
PD-1 Effector (Jurkat) Cells
-
PD-L1 aAPC/CHO-K1 Cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., RPMI-1640 with 1% FBS)
-
96-well white, clear-bottom assay plates
-
Test compound (this compound) serially diluted
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
-
-
Procedure: a. Seed the PD-L1 aAPC/CHO-K1 cells at an optimized density (e.g., 20,000 cells/well) in a 96-well plate and incubate overnight. b. The next day, remove the culture medium and add the serially diluted test compound to the wells. c. Add the PD-1 Effector (Jurkat) cells at an optimized density (e.g., 40,000 cells/well) to each well. d. Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator. e. After incubation, add the luciferase detection reagent to each well. f. Incubate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize. g. Measure the luminescence using a luminometer. h. EC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor that results in a 50% increase in T-cell activation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the workflows of the key experimental assays.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: HTRF Assay Experimental Workflow.
Caption: Jurkat T-Cell Assay Experimental Workflow.
References
An In-depth Technical Guide on the Effect of PD-L1-IN-3 on T-cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor PD-L1-IN-3 and its impact on T-cell activation. The information is curated for professionals in the fields of immunology, oncology, and drug development.
Core Concepts: The PD-1/PD-L1 Axis and T-cell Activation
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis.[1] PD-1 is expressed on the surface of activated T-cells, while PD-L1 is expressed on various cells, including some cancer cells.[2] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T-cell, leading to reduced proliferation, decreased cytokine production, and ultimately, T-cell exhaustion or apoptosis.[3][4] This mechanism is often exploited by tumors to evade the host's immune system.[5]
Small molecule inhibitors designed to block the PD-1/PD-L1 interaction can restore T-cell effector functions, making them a promising class of therapeutics in oncology.[6] this compound is one such small molecule inhibitor.
This compound: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
This compound (also referred to as Compound 4a in some literature) is a compound that targets the PD-1/PD-L1 interaction.[5] By binding to the PD-L1 dimer, it prevents the subsequent binding of PD-1, thereby blocking the inhibitory signaling cascade.[5] This action is intended to enhance T-cell-mediated immune responses against cancer cells.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Assay Type | Source |
| IC50 | 4.97 nM | PD-1/PD-L1 Inhibition | [5] |
| EC50 | 2.70 μM | Jurkat T-cell Activation | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effect of this compound on T-cell activation are provided below.
1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in disrupting the PD-1/PD-L1 interaction.
-
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and another tag-labeled antibody with a suitable acceptor fluorophore)
-
Assay buffer
-
This compound
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human PD-L1 and PD-1 proteins to the wells of the microplate.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no PD-1 or PD-L1).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.
-
Add the HTRF detection reagents to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
-
Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
2. Jurkat NFAT-Luciferase Reporter T-cell Activation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound in restoring T-cell activation.
-
Materials:
-
Jurkat cells stably expressing human PD-1 and an NFAT-driven luciferase reporter gene (Effector cells).[4][7]
-
Antigen-presenting cells (APCs) or a target cell line engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[8]
-
This compound
-
Cell culture medium
-
Luciferase substrate
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the PD-L1-expressing target cells in the 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the target cells.
-
Immediately add the different concentrations of this compound to the co-culture. Include appropriate controls (e.g., no inhibitor, effector cells only, target cells only).
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours).
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the EC50 value using a non-linear regression analysis.[9]
-
3. Cytokine Release Assay (e.g., IFN-γ ELISA)
-
Objective: To quantify the effect of this compound on the production of effector cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or co-culture with tumor cells).
-
This compound
-
Cell culture medium
-
IFN-γ ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
-
-
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the T-cell activation stimuli to the wells.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 48-72 hours).
-
After incubation, collect the cell culture supernatants.
-
Perform an IFN-γ ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance using an ELISA plate reader.
-
Quantify the concentration of IFN-γ and plot it against the inhibitor concentration to assess the dose-dependent effect on cytokine production.[10]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the PD-1/PD-L1 signaling pathway and the experimental workflow for evaluating this compound.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Cell-Based T-Cell Activation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound| CAS NO:2953044-29-4| GlpBio [glpbio.cn]
- 3. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. invivogen.com [invivogen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Efficacy Evaluation of a Small Molecule PD-L1 Inhibitor
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in a critical immune checkpoint pathway. The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, transmits an inhibitory signal that suppresses T-cell effector functions. This mechanism allows cancer cells to evade the host's immune system. Small molecule inhibitors designed to disrupt the PD-1/PD-L1 interaction represent a promising therapeutic strategy to restore anti-tumor immunity. This document provides a representative protocol for evaluating the in vivo efficacy of a novel small molecule PD-L1 inhibitor in a syngeneic mouse tumor model.
Disclaimer: Publicly available information regarding specific in vivo studies for a compound designated "PD-L1-IN-3" is not available. The following protocol is a general and representative example for a generic small molecule PD-L1 inhibitor and should be adapted based on the specific properties of the compound of interest.
Hypothetical In Vivo Efficacy Data
The following table summarizes potential results from an in vivo study as described in this protocol. The data illustrates the anti-tumor activity of a hypothetical small molecule PD-L1 inhibitor.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | N/A | Daily (PO) | 1500 ± 250 | 0% |
| PD-L1 Inhibitor | 25 | Daily (PO) | 850 ± 180 | 43% |
| PD-L1 Inhibitor | 50 | Daily (PO) | 400 ± 120 | 73% |
| Positive Control (Anti-PD-L1 Ab) | 10 | Twice Weekly (IP) | 450 ± 130 | 70% |
Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted biological pathway and the general workflow for the in vivo experiment.
Application Notes and Protocols for Small Molecule PD-L1 Inhibitors in Mouse Models
Disclaimer: The specific compound "PD-L1-IN-3" is not documented in publicly available scientific literature. The following application notes and protocols are based on published data for well-characterized small molecule inhibitors of the PD-1/PD-L1 pathway and are intended to serve as a comprehensive guide for researchers in this field.
Introduction
The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[1] Monoclonal antibodies that block this interaction have shown significant clinical success.[1] Small molecule inhibitors of the PD-1/PD-L1 pathway offer potential advantages over antibody-based therapies, including oral bioavailability, better tumor penetration, and potentially fewer immune-related adverse events.[2][3] These molecules typically work by binding to PD-L1, inducing its dimerization and subsequent internalization, which prevents its interaction with PD-1 on T-cells and restores anti-tumor immunity.[4][5]
This document provides a summary of in vivo data and detailed experimental protocols for utilizing small molecule PD-L1 inhibitors in mouse cancer models.
Quantitative Data Summary
The following table summarizes the in vivo administration and efficacy of several representative small molecule PD-L1 inhibitors in various mouse models.
| Compound Name | Dosage and Route of Administration | Mouse Model | Tumor Cell Line | Efficacy Summary |
| PDI-1 | 4 mg/kg or 8 mg/kg, intraperitoneal (i.p.), once daily | C57BL/6J (syngeneic) | B16-F10 melanoma (transfected with human PD-L1) | Significant reduction in tumor growth and weight. Increased infiltration of CD8+ T cells and decreased FoxP3+ T cells in tumors.[6] |
| PDI-1 | 2 mg/kg or 4 mg/kg, i.p., once daily | DBA/2 (syngeneic) | KLN205 non-small-cell lung cancer (transfected with human PD-L1) | Dose-dependent inhibition of tumor growth.[6] |
| X14 | 10 mg/kg, intragastric (oral gavage), once daily | BALB/c (syngeneic) | 4T1 breast cancer | Significant antitumor efficacy with a tumor growth inhibition (TGI) of 66%. Enhanced T-cell infiltration within the tumor microenvironment.[7] |
| SCL-1 | 50 mg/kg or 100 mg/kg, i.p. or oral | Various syngeneic models (e.g., BALB/c, C57BL/6) | Various murine tumor lines (e.g., CT26, B16-F10, RENCA) | Showed antitumor activity in several tumor models.[8][9] |
| CCX559 | Not specified, oral, once daily | C57BL/6 and human PD-L1 Knock-in | MC38 colon adenocarcinoma (expressing human PD-L1) | Dose-dependent suppression of tumor growth.[5] |
| Anidulafungin | Not specified | C57BL/6 | Lewis Lung Carcinoma (LLC) | Significant antitumor activity, comparable to an anti-PD-L1 antibody. Increased serum levels of IFN-γ and IL-4.[3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of a small molecule PD-L1 inhibitor.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.
-
Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate. If the small molecule inhibitor is specific to human PD-L1, use cell lines engineered to express human PD-L1 or utilize humanized PD-L1 knock-in mouse models.[2][5]
2. Tumor Cell Implantation
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Preparation and Administration of the Inhibitor
-
Formulation: The formulation will depend on the physicochemical properties of the specific small molecule inhibitor and the route of administration. For oral gavage, inhibitors may be formulated in vehicles such as 0.5% methylcellulose with 0.2% Tween 80. For intraperitoneal injection, a solution in DMSO diluted with saline or a mixture of PEG300 and saline can be used.
-
Dosing: Based on preliminary studies or literature, select appropriate dose levels. For example, for compound X14, a dose of 10 mg/kg was effective.[7]
-
Administration: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups. Administer the inhibitor and vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or i.p. injection).
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.
5. Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the analysis of immune cells within the tumor microenvironment following treatment.
1. Sample Collection
-
At the study endpoint, excise tumors from euthanized mice.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), while the remainder can be processed into a single-cell suspension for flow cytometry.
2. Immunohistochemistry (IHC)
-
Embed the formalin-fixed tumor tissue in paraffin and cut into sections.
-
Perform antigen retrieval followed by incubation with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).
-
Use a suitable secondary antibody and detection system.
-
Image the stained sections and quantify the number of positive cells per unit area.
3. Flow Cytometry
-
Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Acquire data on a flow cytometer and analyze the percentages of different immune cell subsets within the tumor.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of small molecule PD-L1 inhibitors.
Experimental Workflow
Caption: Workflow for an in vivo antitumor efficacy study.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 7. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: PD-L1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-L1-IN-3 is a small molecule inhibitor targeting the programmed death-ligand 1 (PD-L1). By binding to the PD-L1 dimer, it blocks the interaction between PD-1 and PD-L1, thereby inhibiting PD-1 signaling.[1][2] This inhibitory action has potential applications in the research of lung cancer and melanoma.[1][2] This document provides detailed information on the solubility and formulation of this compound, along with protocols for its application in in-vitro studies.
Physicochemical Properties and Solubility
This compound is a compound with a molecular formula of C₁₉H₁₆ClFN₂OS and a molecular weight of 374.86 g/mol . Its solubility is a critical factor for its use in experimental settings.
Solubility Data
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (333.46 mM) | Requires ultrasonic treatment for complete dissolution.[1] |
Table 1: Solubility of this compound.
Stock Solution Preparation (in DMSO)
To prepare stock solutions of this compound, refer to the following table. It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.6677 mL | 13.3383 mL | 26.6766 mL |
| 5 mM | 0.5335 mL | 2.6677 mL | 5.3353 mL |
| 10 mM | 0.2668 mL | 1.3338 mL | 2.6677 mL |
Table 2: Preparation of this compound Stock Solutions in DMSO.
Storage of Stock Solutions: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Formulation for In Vitro and In Vivo Studies
Due to the limited aqueous solubility of this compound, appropriate formulation is essential for its use in biological assays.
In Vitro Aqueous Solution Preparation
For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous culture medium. To avoid precipitation, the final concentration of DMSO should be kept low, typically below 0.5%.
Protocol for Diluting this compound for Cell-Based Assays:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
Directly before use, dilute the intermediate DMSO solutions into the final aqueous cell culture medium to achieve the desired working concentrations. Ensure rapid mixing to minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
General Strategies for In Vivo Formulation of Hydrophobic Compounds
Disclaimer: The following are general strategies for formulating poorly water-soluble compounds for in vivo administration and are not specific protocols for this compound. The optimal formulation for this compound would require experimental determination.
For in vivo studies, a well-tolerated formulation that ensures bioavailability is required. Common approaches for intravenous administration of hydrophobic drugs include:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol 300/400) and water.[3][4]
-
Surfactant-based formulations: Micellar solutions using non-ionic surfactants like Tween® 80 or Cremophor® EL to increase solubility.[3][4]
-
Lipid-based formulations: Emulsions or liposomes that encapsulate the hydrophobic drug.
-
Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants.
A common starting point for a research setting formulation could be a mixture of DMSO, PEG400, Tween® 80, and saline.
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors like this compound that block this interaction can restore T-cell function.
Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation
A typical workflow to evaluate a PD-L1 inhibitor like this compound in vitro involves a series of assays to confirm its biological activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PD-L1-IN-3 for Flow Cytometry
Introduction
Programmed cell death ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein crucial for regulating immune responses.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), on activated T cells, delivers an inhibitory signal that leads to T cell anergy, exhaustion, or apoptosis.[2][3] This mechanism is a key immune checkpoint that prevents excessive immune reactions and maintains self-tolerance.[4] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, thereby suppressing the anti-tumor immune response.[2][5] Consequently, the PD-1/PD-L1 axis has become a significant target for cancer immunotherapy.[6]
PD-L1-IN-3 is a small molecule inhibitor that targets the PD-1/PD-L1 interaction.[7] It functions by binding to the PD-L1 dimer, thereby preventing its association with PD-1 and disrupting the subsequent inhibitory signaling.[7] This compound has been investigated for its potential in cancer research, particularly for lung cancer and melanoma.[7] Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population. In the context of this compound, flow cytometry can be a valuable tool to assess the compound's effect on PD-L1 expression on tumor cells or immune cells, and to evaluate its ability to block the binding of fluorescently labeled anti-PD-L1 antibodies.
Principle of the Assay
This protocol describes the use of flow cytometry to analyze the effect of this compound on the detection of PD-L1 on the cell surface. Cells expressing PD-L1 are treated with varying concentrations of this compound. The compound's ability to modulate the availability of the PD-L1 epitope for antibody binding is then assessed by staining the cells with a fluorochrome-conjugated anti-PD-L1 antibody and analyzing the median fluorescence intensity (MFI) by flow cytometry. A decrease in MFI in the presence of this compound would suggest that the compound either directly competes with the antibody for the binding site or induces conformational changes in the PD-L1 protein that hinder antibody recognition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, derived from available research data. These values are essential for designing and interpreting experiments involving this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (PD-L1 Inhibition) | 4.97 nM | - | [7] |
| EC₅₀ (Jurkat T cell activation) | 2.70 µM | Jurkat | [7] |
| Incubation Time (in vitro) | 40 min | Jurkat, H358, ES2 | [7] |
| Concentration Range (in vitro) | 0.01 - 100 µM | Jurkat, H358, ES2 | [7] |
Experimental Protocols
Protocol 1: Cell Surface Staining of PD-L1 after Treatment with this compound
This protocol is designed to assess the effect of this compound on the detection of cell surface PD-L1 by flow cytometry.
Materials:
-
PD-L1 expressing cells (e.g., H358, MDA-MB-231, or IFN-γ stimulated cells)
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human PD-L1 antibody
-
Isotype control antibody corresponding to the anti-PD-L1 antibody
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture PD-L1 expressing cells to a density of approximately 1 x 10⁶ cells/mL.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in complete cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.01 µM to 100 µM.[7]
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube.
-
Add 100 µL of the diluted this compound or vehicle control to the respective tubes.
-
Incubate the cells for 40 minutes at 37°C in a 5% CO₂ incubator.[7]
-
-
Antibody Staining:
-
After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-human PD-L1 antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes and Data Acquisition:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events from the live, single-cell gate).
-
Protocol 2: Intracellular Staining for Total PD-L1 Expression
To investigate if this compound affects the total cellular expression of PD-L1, an intracellular staining protocol can be employed.
Materials:
-
Same as Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)
Procedure:
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Surface Staining (Optional):
-
If simultaneous surface and intracellular staining is desired, perform surface antibody staining as described in step 3 of Protocol 1 before fixation.
-
-
Fixation and Permeabilization:
-
After the treatment and surface staining (if performed), wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-human PD-L1 antibody or isotype control to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Final Washes and Data Acquisition:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Visualizations
References
- 1. zeta-corp.com [zeta-corp.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Diverse Function of PD-1/PD-L Pathway Beyond Cancer [frontiersin.org]
- 5. Frontiers | The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers [frontiersin.org]
- 6. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Revolutionizing Immuno-Oncology Research: PD-L1-IN-3 in Co-culture Assays for T-Cell Activation
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, the small molecule inhibitor PD-L1-IN-3 is emerging as a critical tool for researchers. This novel compound is enabling detailed investigation into the PD-1/PD-L1 signaling pathway, a key regulator of immune suppression in the tumor microenvironment. New application notes and detailed protocols for the use of this compound in co-culture assays are now available, providing scientists in academic and drug development settings with the resources to accelerate their research into next-generation cancer therapies.
The PD-1/PD-L1 axis is a major immune checkpoint that cancer cells exploit to evade destruction by the immune system. By binding to the PD-1 receptor on activated T-cells, PD-L1 on tumor cells sends an inhibitory signal that dampens the anti-tumor immune response. The development of inhibitors that block this interaction has revolutionized cancer treatment. This compound, a potent and cell-permeable small molecule, offers a valuable alternative to antibody-based therapies for in vitro and potentially in vivo studies.
These comprehensive application notes provide researchers with a foundational understanding of how to effectively utilize this compound in co-culture systems that mimic the tumor microenvironment. The protocols detail the co-culture of immune cells, such as human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells, with cancer cell lines that express PD-L1. This allows for the precise evaluation of the inhibitor's ability to restore T-cell activity and cytokine production.
Quantitative Analysis of this compound Activity
The provided data summarizes the efficacy of this compound in various in vitro assays, offering a clear benchmark for researchers.
| Assay Type | Metric | Value | Cell Line/System |
| PD-1/PD-L1 Binding Inhibition | IC50 | 4.97 nM | Biochemical Assay |
| T-Cell Activation in Co-culture | EC50 | 2.70 µM | Jurkat T-cells with aAPCs |
Visualizing the Pathway and Experimental Workflow
To further aid researchers, diagrams illustrating the PD-L1 signaling pathway and the experimental workflow for co-culture assays have been developed.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers to design and execute their co-culture experiments with this compound.
Protocol 1: Jurkat T-Cell Co-culture with Artificial Antigen-Presenting Cells (aAPCs)
This protocol is adapted from a luciferase reporter gene assay used to screen for PD-1/PD-L1 inhibitors.
Materials:
-
Jurkat T-cells engineered to express a luciferase reporter gene under the control of an NFAT response element and constitutively express human PD-1.
-
Artificial Antigen-Presenting Cells (aAPCs) engineered to express a T-cell receptor (TCR) activator and human PD-L1.
-
This compound (Compound 4a).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the aAPCs into a 96-well plate at a density that will result in an appropriate level of T-cell stimulation.
-
Compound Addition: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the wells containing the aAPCs. Include a vehicle control (e.g., DMSO).
-
T-Cell Addition: Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.
-
Co-culture Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for T-cell activation and luciferase expression (typically 6-24 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the EC50 value of this compound by plotting the luminescence signal against the log of the inhibitor concentration.
Protocol 2: Human PBMC Co-culture with Tumor Cells
This protocol describes a general method to assess the effect of this compound on primary human T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Tumor cell line with high endogenous or IFN-γ-induced PD-L1 expression (e.g., MDA-MB-231, MCF-7).
-
This compound.
-
Recombinant human IFN-γ.
-
Anti-CD3 and anti-CD28 antibodies.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ELISA kits for IL-2 and IFN-γ.
-
Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25).
-
96-well cell culture plates.
Procedure:
-
Tumor Cell Preparation: Seed the tumor cells in a 96-well plate. To enhance PD-L1 expression, pre-treat the tumor cells with an optimal concentration of IFN-γ for 18-24 hours prior to co-culture.[1]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Co-culture Setup: Wash the IFN-γ-treated tumor cells and add freshly isolated PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the co-culture to stimulate T-cell activation.[2]
-
Inhibitor Treatment: Add serial dilutions of this compound to the co-culture wells. Include a vehicle control.
-
Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[1][2]
-
Endpoint Analysis:
-
Cytokine Secretion: Collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using ELISA kits.[2]
-
T-Cell Activation: Harvest the cells and stain for T-cell activation markers (e.g., CD69, CD25) on CD4+ and CD8+ T-cell populations using flow cytometry.
-
These detailed application notes and protocols for this compound will empower researchers to further unravel the complexities of the PD-1/PD-L1 pathway and accelerate the development of innovative cancer immunotherapies.
References
Application Notes and Protocols for In Vitro PD-L1 Blockade Using a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion.[1][2] Expressed on the surface of various cancer cells, PD-L1 interacts with its receptor, programmed cell death protein 1 (PD-1), on activated T cells.[3][4] This interaction transmits an inhibitory signal that suppresses T cell proliferation, cytokine production, and cytotoxic activity, thereby allowing cancer cells to escape immune surveillance.[1][5] The blockade of the PD-1/PD-L1 pathway has emerged as a powerful strategy in cancer immunotherapy, with several monoclonal antibodies targeting either PD-1 or PD-L1 demonstrating significant clinical success.[3][4]
Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising alternative to antibody-based therapies, with potential advantages in oral bioavailability, tumor penetration, and manufacturing costs. These inhibitors can disrupt the PD-1/PD-L1 interaction through various mechanisms, including direct binding to PD-L1 and induction of its dimerization and internalization.[5][6] This document provides detailed application notes and protocols for the in vitro characterization of a representative small molecule PD-L1 inhibitor, hereafter referred to as PD-L1-IN-X.
Mechanism of Action
PD-L1-IN-X is a potent and selective small molecule inhibitor designed to block the interaction between PD-1 and PD-L1. By binding to PD-L1, PD-L1-IN-X induces the dimerization of PD-L1 proteins, which sterically hinders their binding to PD-1.[5][7] This disruption of the PD-1/PD-L1 signaling axis restores T cell function, leading to enhanced anti-tumor immunity.[1]
Data Presentation
The following tables summarize the key in vitro characteristics of PD-L1-IN-X based on representative data for small molecule PD-L1 inhibitors.
Table 1: In Vitro Efficacy of PD-L1-IN-X
| Assay Type | Cell Line(s) | Endpoint | IC50 (nM) | Reference Compound (IC50, nM) |
| PD-1/PD-L1 Blockade Assay | Engineered Jurkat/CHO-K1 | Luciferase Reporter Activity | 3.8 | BMS-1166 (1.4)[8] |
| T-Cell Activation Assay | Human PBMCs | IL-2 Production | 79.1 | BMS-103 (79.1)[3] |
| Cytotoxicity Assay | Co-culture of T cells and Tumor Cells | Tumor Cell Lysis | Not Reported | Not Reported |
Table 2: Binding Affinity of PD-L1-IN-X
| Assay Type | Target Protein | KD (nM) | Reference Compound (KD, M) |
| Surface Plasmon Resonance (SPR) | Human PD-L1 | 5.7 | BMS1166 (5.7 x 10-9)[9] |
| Bio-layer Interferometry (BLI) | Human PD-L1 | 33 x 103 (for a peptide inhibitor) | PD-L1ip3 (33 x 10-6)[10] |
Experimental Protocols
PD-1/PD-L1 Blockade Bioassay
This assay quantitatively measures the ability of PD-L1-IN-X to block the interaction between PD-1 and PD-L1 using a cell-based reporter system.[11]
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells engineered to express human PD-1 and an NFAT-luciferase reporter)[11]
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)[12]
-
Assay Medium: RPMI-1640 with 10% FBS
-
PD-L1-IN-X
-
Control inhibitor (e.g., a known anti-PD-L1 antibody)
-
96-well white, flat-bottom assay plates
-
Luminescence detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's instructions.
-
On the day of the assay, prepare a serial dilution of PD-L1-IN-X and the control inhibitor in assay medium.
-
Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate at a density of 2 x 104 cells/well and incubate for 4-6 hours.
-
Add the serially diluted PD-L1-IN-X and control inhibitor to the respective wells.
-
Add the PD-1 Effector Cells to the wells at a density of 1 x 105 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add the luminescence detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
T-Cell Activation Assay (IL-2 Production)
This protocol assesses the ability of PD-L1-IN-X to enhance T-cell activation by measuring the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell proliferation and effector function.[3]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Staphylococcal enterotoxin B (SEB) for T-cell stimulation[3]
-
PD-L1-IN-X
-
Control inhibitor
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 105 cells/well.
-
Prepare a serial dilution of PD-L1-IN-X and the control inhibitor in complete RPMI-1640 medium.
-
Add the diluted compounds to the respective wells.
-
Stimulate the T cells by adding SEB to a final concentration of 1 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[3]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the effect of PD-L1-IN-X on T-cell activation by comparing the IL-2 levels in treated wells to the untreated and control wells.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of PD-L1-IN-X to its target protein, PD-L1.[7]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human PD-L1 protein
-
PD-L1-IN-X
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Equilibrate the SPR instrument and sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the recombinant human PD-L1 protein onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a serial dilution of PD-L1-IN-X in running buffer.
-
Inject the different concentrations of PD-L1-IN-X over the sensor surface containing the immobilized PD-L1.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
Visualizations
Caption: PD-L1 Signaling Pathway and Inhibition by PD-L1-IN-X.
Caption: Experimental Workflow for In Vitro Characterization.
Caption: Logical Flow of PD-L1-IN-X Mechanism of Action.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. An alternatively spliced PD-L1 isoform PD-L1∆3, and PD-L2 expression in breast cancers: implications for eligibility scoring and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 12. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for a Representative PD-L1 Inhibitor (PD-L1-IN-3) in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on tumor cells, enabling them to evade the host immune system.[1][2] The interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells, transmits an inhibitory signal that suppresses T-cell proliferation and cytokine production, leading to T-cell exhaustion and tumor immune escape.[1] Blocking the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy, with several monoclonal antibodies targeting this axis approved for the treatment of various malignancies.
This document provides detailed application notes and protocols for the preclinical evaluation of a representative small molecule PD-L1 inhibitor, PD-L1-IN-3, in humanized mouse models. This compound is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction.[3][4] While specific in vivo data for this compound in humanized mouse models is not yet publicly available, this document outlines a comprehensive strategy for its evaluation based on its in vitro properties and established protocols for other PD-L1 inhibitors in similar models.
This compound: A Representative Small Molecule PD-L1 Inhibitor
This compound is a macrocyclic peptide that potently and selectively inhibits the interaction between PD-L1 and its binding partners, PD-1 and CD80.[3][4]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | PD-L1 | [3][5] |
| IC50 (PD-L1 binding to PD-1) | 5.60 nM | [3][4] |
| IC50 (PD-L1 binding to CD80) | 7.04 nM | [3][4] |
| EC50 (inhibition of Jurkat T cells) | 2.70 µM | [5] |
| Mechanism of Action | Binds to the PD-L1 dimer, preventing its interaction with PD-1 and subsequent downstream signaling. | [5] |
Humanized Mouse Models for Immuno-Oncology Research
Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, are invaluable tools for the preclinical evaluation of cancer immunotherapies.[6][7] These models allow for the investigation of the interactions between human tumors and a human immune system, providing a more clinically relevant platform than traditional syngeneic or xenograft models.
Commonly used immunodeficient strains for creating humanized mice include NOD/SCID, NSG, and NOG mice. These mice are typically engrafted with human CD34+ hematopoietic stem cells (HSCs) to reconstitute a human immune system.
Signaling Pathway
The PD-1/PD-L1 signaling pathway plays a crucial role in immune evasion by cancer cells. The following diagram illustrates this pathway and the mechanism of action of a PD-L1 inhibitor like this compound.
Experimental Protocols
The following protocols provide a general framework for evaluating the in vivo efficacy of a PD-L1 inhibitor like this compound in humanized mouse models.
Generation of Humanized Mice
A common method for generating humanized mice involves the engraftment of human CD34+ hematopoietic stem cells (HSCs) into neonatal immunodeficient mice.
Materials:
-
Immunodeficient mouse pups (e.g., NOD/SCID, NSG)
-
Cryopreserved human CD34+ HSCs
-
Sterile PBS
Protocol:
-
Thaw human CD34+ HSCs according to the supplier's protocol.
-
Resuspend the cells in sterile PBS at the desired concentration.
-
On day 0, irradiate neonatal immunodeficient pups (100-150 cGy).
-
Within 24 hours of irradiation, inject 1-2 x 10^5 CD34+ HSCs into each pup via the intrahepatic route.
-
Monitor the mice for engraftment of human immune cells by flow cytometry of peripheral blood starting at 8-12 weeks post-engraftment. Key markers to assess include human CD45, CD3, CD4, CD8, CD19, and CD33.
Tumor Implantation and Treatment
Materials:
-
Human tumor cells (e.g., MDA-MB-231 breast cancer cell line) or patient-derived xenograft (PDX) fragments
-
Matrigel (optional)
-
This compound (or other PD-L1 inhibitor) formulated for in vivo administration
-
Vehicle control
Protocol:
-
Once human immune cell engraftment is confirmed, subcutaneously implant human tumor cells (typically 1-5 x 10^6 cells in PBS or Matrigel) or PDX fragments into the flank of the humanized mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily or twice daily intraperitoneal or oral administration). The exact dose and schedule will need to be optimized based on the pharmacokinetic and pharmacodynamic properties of the compound. For antibody-based inhibitors like pembrolizumab, a typical dose is 5 mg/kg administered intraperitoneally every 5 days.[7]
-
Continue to monitor tumor growth and the overall health of the mice throughout the study.
Endpoint Analysis
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tissues for analysis.
Analyses:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for the treatment group compared to the control group.
-
Immunophenotyping: Analyze the immune cell populations in the tumor, spleen, and peripheral blood by flow cytometry. Key markers include:
-
T cells: human CD45, CD3, CD4, CD8
-
T-cell activation markers: PD-1, TIM-3, LAG-3
-
Regulatory T cells: CD4, CD25, FoxP3
-
Myeloid cells: CD33, CD11b
-
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8) to assess immune cell infiltration.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in the plasma or from stimulated splenocytes to assess the anti-tumor immune response.
Representative Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a PD-L1 inhibitor in a humanized mouse model.
Representative Data and Expected Outcomes
While specific in vivo data for this compound is not available, studies with other PD-L1 inhibitors in humanized mouse models have demonstrated significant anti-tumor efficacy.
Table 2: Representative Efficacy Data for PD-1/PD-L1 Inhibition in Humanized Mouse Models
| Model | Treatment | Tumor Growth Inhibition (TGI) | Key Immunological Changes | Reference |
| hu-CB-BRGS with MDA-MB-231 tumors | Anti-PD-1 antibody | 61% | Increased tumor-infiltrating CD8+ T cells; Increased IFNγ-producing CD8+ T cells. | [6] |
| Onco-HuNSG with NSCLC PDX | Pembrolizumab (anti-PD-1) | Significant tumor growth delay | Increased infiltration of CD8+ T cells into the tumor core. | [7] |
| Humanized PD-1/PD-L1 mice with B16-OVA tumors | Avelumab (anti-PD-L1) | Significantly better tumor rejection vs. controls | Increased production of CX3CR1+PD-1+CD8+ cytotoxic T cells. | [8] |
Based on its potent in vitro activity, it is hypothesized that this compound will demonstrate significant tumor growth inhibition in humanized mouse models bearing human tumors. This anti-tumor effect is expected to be associated with an increase in the infiltration and activation of human T cells within the tumor microenvironment.
Logical Relationship of PD-L1 Inhibition
The following diagram illustrates the logical relationship between the administration of a PD-L1 inhibitor and the resulting anti-tumor immune response.
Conclusion
The use of humanized mouse models provides a powerful platform for the preclinical evaluation of novel cancer immunotherapies such as the small molecule PD-L1 inhibitor, this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute in vivo studies to assess the efficacy and mechanism of action of this and other PD-L1 targeted agents. Successful translation of these preclinical findings will be crucial in the development of new and effective treatments for cancer patients.
References
- 1. en.gempharmatech.com [en.gempharmatech.com]
- 2. genecards.org [genecards.org]
- 3. PD-1/PD-L1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Humanized PD-1/PD-L1 Mouse Model Permits Direct Comparison of Antitumor Immunity Generated by Food and Drug Administration–Approved PD-1 and PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PD-L1-IN-3
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PD-L1-IN-3 in their assays. If you are experiencing a lack of expected results, this resource will help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Programmed Death-Ligand 1 (PD-L1). Its mechanism of action involves binding to the PD-L1 dimer, which in turn prevents the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1).[1] This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the ability of T-cells to recognize and attack cancer cells.[2][3][4] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[5][6]
Q2: My this compound is not showing any activity in my cellular assay. What are the common causes?
Several factors could contribute to a lack of activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used.
-
Compound Integrity: Improper storage or handling can lead to degradation or precipitation of the compound.
-
Cell Line Selection: The target cells (e.g., cancer cells) must express sufficient levels of PD-L1 on their surface. Not all cell lines do, and expression can be heterogeneous.[7]
-
Assay Conditions: The concentration of the inhibitor, incubation time, and the specific assay readout are all critical parameters that may need optimization.
-
Effector Cells: The T-cells (or other immune cells) used in the assay must be healthy and capable of mounting a response that can be inhibited by the PD-1/PD-L1 interaction.
-
Assay Variability: Cell-based assays, especially those using primary cells, can have high inherent variability.[8]
Q3: How should I properly handle and store this compound?
Proper handling and storage are crucial for maintaining the compound's activity.
-
Storage: The compound should be stored at 4°C for short-term storage in a sealed container, away from moisture. For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Solubility: this compound is soluble in DMSO. To prepare a stock solution, dissolving up to 125 mg/mL in DMSO may require sonication.[1]
-
Working Solutions: When preparing working solutions, it is important to ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not cause cellular toxicity. Always include a vehicle control (e.g., cells treated with the same concentration of DMSO) in your experiments.
Q4: How do I choose the right cell lines for my experiment?
-
Target Cells (PD-L1 Expression): Select a cell line known to express PD-L1. Examples include the H358 non-small cell lung cancer line.[1] It is highly recommended to verify PD-L1 expression in your chosen cell line using methods like flow cytometry or western blotting. PD-L1 expression can sometimes be induced or enhanced by treating cells with cytokines like interferon-gamma (IFN-γ).
-
Effector Cells (PD-1 Expression): The effector cells, typically T-cells, must express PD-1. Activated primary T-cells or T-cell lines like Jurkat cells are commonly used.[1][9] There are also commercially available reporter cell lines, such as Jurkat-Lucia™ TCR-hPD-1, which are engineered to express PD-1 and a reporter gene (like luciferase) under the control of T-cell activation pathways.[8][9]
Q5: What are some essential positive and negative controls for my assay?
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not affecting the cells.
-
Negative Control (No Inhibitor): A co-culture of target and effector cells without any inhibitor. This group establishes the baseline level of PD-1/PD-L1-mediated inhibition.
-
Positive Control (No PD-L1): A co-culture using a target cell line that is negative for PD-L1 expression. This demonstrates the level of T-cell activation in the absence of the PD-1/PD-L1 inhibitory signal.
-
Positive Control (Antibody): Use a well-characterized anti-PD-L1 or anti-PD-1 blocking antibody (e.g., Atezolizumab, Pembrolizumab) as a positive control for pathway inhibition.[6]
Q6: At what concentration should I test this compound?
Based on available data, this compound has an IC50 of 4.97 nM for inhibiting PD-L1 and an EC50 of 2.70 µM in a Jurkat T-cell activation assay.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the optimal concentration for your specific assay system.[1]
This compound: Summary of Properties
| Property | Value | Reference |
| Target | PD-1/PD-L1 | [1] |
| IC50 (PD-L1 Inhibition) | 4.97 nM | [1] |
| EC50 (Jurkat T-cell Activation) | 2.70 µM | [1] |
| Molecular Formula | C19H16ClFN2OS | [1] |
| Molecular Weight | 374.86 | [1] |
| Solubility | DMSO: 125 mg/mL (333.46 mM) | [1] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1] |
Troubleshooting Guide
If you are not observing the expected activity with this compound, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting lack of this compound activity.
PD-1/PD-L1 Signaling Pathway
The diagram below illustrates the PD-1/PD-L1 immune checkpoint pathway and the point of intervention for this compound.
Caption: this compound blocks the PD-L1/PD-1 interaction, preventing T-cell inactivation.
Experimental Protocol: T-Cell Activation Bioassay
This protocol describes a general method for assessing the activity of this compound by measuring the activation of T-cells in a co-culture system.
Materials:
-
Target Cells: PD-L1 expressing cancer cell line (e.g., H358).
-
Effector Cells: PD-1 expressing Jurkat T-cell line.
-
Assay Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: this compound, DMSO, positive control antibody (anti-PD-L1), T-cell activation stimulants (e.g., PHA or anti-CD3/CD28 beads), readout assay kit (e.g., IL-2 ELISA or a cell viability reagent like CellTiter-Glo®).
Workflow Diagram:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. invivogen.com [invivogen.com]
Technical Support Center: Optimizing PD-L1-IN-3 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, PD-L1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] By binding to PD-L1, it blocks the PD-1/PD-L1 signaling pathway. This pathway is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. Inhibition of this pathway can restore T-cell activity against cancer cells.
Q2: What is the recommended starting concentration for my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for in vitro cellular assays is to test a concentration range of 0.01 µM to 100 µM.[1] The reported IC50 for inhibiting PD-L1 is 4.97 nM, and the EC50 for enhancing Jurkat T-cell activation is 2.70 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of 125 mg/mL (333.46 mM).[1] For long-term storage, the stock solution in DMSO should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container, away from moisture.[1] For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution in your culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound cytotoxic?
A4: Like many small molecule inhibitors, this compound may exhibit cytotoxicity at higher concentrations. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range for your specific cell line. This will help you to distinguish between the intended inhibitory effects and non-specific effects due to cell death.
Q5: How can I confirm that this compound is working in my cellular assay?
A5: The efficacy of this compound can be confirmed by assessing the downstream effects of PD-1/PD-L1 pathway inhibition. This can include:
-
Increased T-cell activation: Measured by markers like CD69 or CD25 expression via flow cytometry.
-
Enhanced cytokine production: Measuring the secretion of cytokines such as IFN-γ or IL-2 from activated T-cells using ELISA or a cytokine bead array.
-
Changes in downstream signaling proteins: Assessing the phosphorylation status of key signaling molecules in the PD-1 pathway, such as SHP-2, PI3K, and Akt, via Western blot.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 100 µM) to determine the optimal concentration. |
| Low PD-L1 Expression: The target cells may have low or no expression of PD-L1. | Verify PD-L1 expression in your cell line using Western blot or flow cytometry. Consider using a positive control cell line known to express PD-L1. | |
| Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | For long-term experiments (>24 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours. Information on the stability of small molecules in culture media is often limited, so empirical testing may be necessary. | |
| Compound Precipitation: The inhibitor may be precipitating out of solution in the cell culture medium. | Visually inspect the culture medium for any precipitate after adding the inhibitor. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. | |
| High Cell Death/Cytotoxicity | Concentration Too High: The concentration of this compound is in the cytotoxic range for your cells. | Perform a cell viability assay (e.g., MTT) to determine the IC50 for cytotoxicity. Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent Results | Variability in Cell Culture: Cell passage number, confluency, and overall cell health can affect the experimental outcome. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent inhibitor concentrations. | Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a fresh set of dilutions for each experiment. |
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 (PD-L1 Inhibition) | 4.97 nM | Biochemical Assay | - | [1] |
| EC50 (T-cell Activation) | 2.70 µM | Cell-based Assay | Jurkat | [1] |
| In Vitro Concentration Range | 0.01 - 100 µM | T-cell Activation | Jurkat | [1] |
| In Vitro Concentration Range | 0.01 - 100 µM | Immunofluorescence | H358, ES2 | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cell Viability Assay
This protocol describes how to determine the optimal non-cytotoxic concentration range of this compound for your target cell line using an MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the dose-response curve and the cytotoxic concentration range.
Protocol 2: Western Blot for Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream signaling proteins like Akt.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the optimized concentration of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Flow Cytometry for T-cell Activation Markers
This protocol is for measuring the effect of this compound on the expression of T-cell activation markers.
Materials:
-
Co-culture of target cancer cells and T-cells (e.g., PBMCs or a T-cell line like Jurkat)
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD69, anti-CD25)
-
Flow cytometer
Procedure:
-
Co-culture and Treatment: Co-culture the cancer cells and T-cells and treat with the optimized concentration of this compound for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of T-cells expressing the activation markers in the treated versus untreated conditions.
Visualizations
Caption: PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low inhibitory effect of this compound.
References
Technical Support Center: In Vitro PD-L1 Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common problems during in vitro experiments with PD-L1 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro assays.
Issue 1: High Variability or Poor Reproducibility in Co-culture Assays
Question: My co-culture assay results are inconsistent between experiments. What are the potential causes and solutions?
Answer: High variability in co-culture assays is a frequent challenge. Several factors can contribute to this issue.
-
Primary Cell Variability: Primary T cells, often sourced from peripheral blood mononuclear cells (PBMCs), are a major source of variability due to donor-to-donor differences in immune cell populations and activation states.[1]
-
Solution: Whenever possible, use a consistent donor for a set of experiments. If using multiple donors, screen them beforehand to select for those with a robust response. It is also crucial to thoroughly characterize the immune cell populations (e.g., via flow cytometry) for each experiment.
-
-
Inconsistent Cell Ratios: The ratio of effector cells (T cells) to target cells (cancer cells) is critical for reproducible results.
-
Solution: Carefully count and plate cells to ensure a consistent effector-to-target (E:T) ratio in every well and every experiment. Titrate the E:T ratio during assay development to find the optimal window for observing inhibition.
-
-
Variable PD-L1 Expression: The level of PD-L1 expression on your target cancer cell line can fluctuate with cell passage number and culture conditions.
-
Solution: Regularly verify PD-L1 expression on your target cells using flow cytometry or western blotting. Consider stimulating cancer cells with interferon-gamma (IFN-γ) to induce and stabilize PD-L1 expression, which can lead to more consistent results.[2]
-
Issue 2: My PD-L1 Inhibitor Shows No Effect in a Functional Assay
Question: I've confirmed my inhibitor binds to PD-L1, but it's not showing any activity in my T-cell activation assay. Why might this be?
Answer: A lack of functional activity despite confirmed binding can be perplexing. Here are several potential reasons:
-
Low PD-1/PD-L1 Expression: The inhibitory signal from the PD-1/PD-L1 axis may be too weak in your assay system to observe a significant effect upon blockade.
-
Solution: Ensure your effector T cells express sufficient levels of PD-1 and your target cancer cells have high levels of PD-L1. You may need to screen different cell lines or use engineered cell lines that overexpress these proteins.
-
-
Suboptimal T-cell Activation: If the initial T-cell activation signal is too strong, it can override the inhibitory effect of PD-L1, masking the activity of your inhibitor. Conversely, if the activation is too weak, there may not be enough of a baseline response to see a significant increase upon PD-L1 blockade.
-
Solution: Optimize the concentration of your T-cell stimulus (e.g., anti-CD3/CD28 antibodies, superantigen). A titration experiment is essential to find the sweet spot for T-cell activation that allows for a clear window to observe the effects of your inhibitor.
-
-
Alternative Immune Checkpoints: T cells express multiple inhibitory receptors. Even if you block the PD-1/PD-L1 pathway, other checkpoints like CTLA-4, TIM-3, or LAG-3 could still be suppressing T-cell activity.
-
Solution: For a more controlled system, you can use engineered cell lines where other key immune checkpoint ligands have been knocked out.[3] This can help to isolate the effect of PD-L1 inhibition.
-
-
Small Molecule Inhibitor Properties: Some small molecule inhibitors may have poor cell permeability or may be unstable in culture medium, preventing them from reaching their target in a cell-based assay.
-
Solution: Assess the cell permeability and stability of your compound under your experimental conditions. You may need to adjust the formulation or incubation time.
-
Issue 3: Unexpected Cytotoxicity Observed in My Assay
Question: My test compound is causing cell death in my co-culture, making it difficult to interpret the results of my T-cell activation assay. How can I address this?
Answer: It is crucial to distinguish between intended immune-mediated killing of target cells and non-specific cytotoxicity of your compound.
-
Direct Cytotoxicity: Your PD-L1 inhibitor may have off-target effects that are toxic to either the T cells or the cancer cells.
-
Solution: Perform a cytotoxicity assay (e.g., CellTiter-Glo®) on your effector and target cells separately, treating them with a dose range of your inhibitor.[3] This will help you determine the concentration at which your compound becomes toxic and allow you to work below that threshold in your functional assays.
-
-
Solvent Toxicity: The solvent used to dissolve your inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of your solvent is consistent across all wells, including your controls, and is below the level known to be toxic to your cells.
-
FAQs
Question: How do I choose the right cancer cell line for my in vitro PD-L1 inhibitor assay?
Answer: The choice of cancer cell line is critical for the success of your experiment. Key considerations include:
-
PD-L1 Expression Level: The cell line should express physiologically relevant levels of PD-L1. You can find information on PD-L1 expression in various cell lines in the literature and commercial cell line databases.[4][5] It's always best to verify the expression level in your own lab.
-
MHC Compatibility: If you are using an antigen-specific T-cell response, ensure that the cancer cell line expresses the correct MHC allele to present the antigen to your T cells.
-
Growth Characteristics: Choose a cell line with a doubling time that is compatible with the duration of your assay.
Question: What are the advantages and disadvantages of using a reporter assay versus a primary T-cell co-culture assay?
Answer: Both assay formats have their pros and cons:
-
Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (like NFAT).[1][6][7]
-
Advantages: They are generally more reproducible, have a higher throughput, and are less complex to set up than primary cell assays.
-
Disadvantages: They are a more artificial system and may not fully recapitulate the complexity of primary T-cell signaling.
-
-
Primary T-cell Co-culture Assays: These assays use T cells isolated from donors and co-cultured with cancer cells.
Question: I am seeing conflicting results between my binding assay and my functional cell-based assay. What could be the reason?
Answer: This is a common issue, particularly with small molecule inhibitors.[10]
-
Binding Does Not Equal Function: A compound can bind to PD-L1 but not effectively block its interaction with PD-1. The binding site of your compound may be different from the PD-1 interaction site.
-
False Positives in Binding Assays: Some assay formats can produce false-positive results. It is important to confirm binding using multiple, orthogonal methods (e.g., SPR, HTRF, ELISA).
-
Cellular Context Matters: The cellular environment can influence the activity of an inhibitor. Factors like post-translational modifications of PD-L1 or the presence of other interacting proteins on the cell surface can affect how an inhibitor works in a cell-based assay compared to a purified protein binding assay.[10]
Data Presentation
Table 1: Representative IC50 Values for PD-L1 Inhibitors in In Vitro Assays
| Inhibitor | Assay Type | Cell Line(s) | Reported IC50 |
| BMS-103 | Competitive ELISA | - | 79.1 nM[3] |
| BMS-142 | Competitive ELISA | - | 96.7 nM[3] |
| BMSpep-57 | Competitive ELISA | - | 7.68 nM[3] |
| Atezolizumab | HTRF | - | 2.25 nM[11] |
| Inhibitor 3™ (peptide) | HTRF | - | 186 nM[11] |
Table 2: Relative PD-L1 Expression on Common Cancer Cell Lines
| Cell Line | Cancer Type | PD-L1 Expression Level | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | [4][12] |
| MCF-7 | Breast Cancer | High | [4] |
| A375 | Melanoma | Low to Moderate | [4] |
| HepG2 | Hepatocellular Carcinoma | Low | [4] |
| A549 | Non-Small Cell Lung Cancer | Low | [4] |
| U251 | Glioblastoma | High | [13] |
| HCT116 | Colorectal Cancer | Low | [13] |
Note: PD-L1 expression can be variable. It is recommended to verify expression in your specific cell stocks.
Experimental Protocols
Protocol 1: PD-L1/PD-1 Blockade Reporter Assay
This protocol describes a general procedure for a reporter gene assay to screen for PD-L1 inhibitors.
-
Cell Preparation:
-
Culture PD-L1 expressing antigen-presenting cells (APCs) and PD-1 expressing Jurkat T cells with a reporter construct (e.g., NFAT-luciferase) according to standard protocols.
-
-
Assay Setup:
-
Seed the PD-L1 APCs in a 96-well white, clear-bottom plate and incubate overnight.
-
The next day, prepare serial dilutions of your PD-L1 inhibitor.
-
Add the diluted inhibitor to the wells containing the APCs.
-
Add the PD-1 Jurkat reporter cells to the wells.
-
Include appropriate controls: no inhibitor (maximum inhibition of signal), and a positive control inhibitor (e.g., a known anti-PD-L1 antibody).
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined during assay development.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a luciferase substrate solution (e.g., Bio-Glo™) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the luminescence signal against the inhibitor concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: T-Cell Mediated Cytokine Release Assay
This protocol outlines a method to measure cytokine release from T cells in a co-culture system.
-
Cell Preparation:
-
Isolate PBMCs from a healthy donor using a Ficoll-Paque gradient.
-
Optionally, enrich for CD3+ T cells using magnetic bead separation.
-
Culture your target cancer cell line.
-
-
Co-culture Setup:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of your PD-L1 inhibitor.
-
Add the diluted inhibitor to the wells.
-
Add the isolated T cells to the wells at a predetermined E:T ratio.
-
Add a T-cell stimulus (e.g., a low concentration of anti-CD3 antibody).
-
Include controls: T cells and cancer cells without inhibitor, T cells alone, and a positive control inhibitor.
-
-
Incubation:
-
Incubate the co-culture for 48-72 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of the cytokine of interest (e.g., IFN-γ, IL-2) in the supernatant using an ELISA or a bead-based multiplex assay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the cytokine concentration for each condition.
-
Plot the cytokine concentration against the inhibitor concentration to evaluate the dose-dependent effect of your inhibitor on T-cell activation.
-
Visualizations
Caption: PD-1/PD-L1 signaling cascade and inhibitor action.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 7. invivogen.com [invivogen.com]
- 8. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of PD-L1-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule PD-L1 inhibitor, PD-L1-IN-3, in in vivo experiments. Given the limited public information on "this compound," this guide leverages data and protocols for a well-characterized, structurally similar small molecule PD-L1 inhibitor, BMS-202, as a representative model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule PD-L1 inhibitors like this compound?
A1: Small molecule PD-L1 inhibitors, such as the model compound BMS-202, function by binding directly to the PD-L1 protein. This binding induces the dimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor on T-cells. By preventing this interaction, the inhibitor disrupts the immunosuppressive signal, allowing for the reactivation of an anti-tumor immune response.
Q2: What are the key physicochemical properties of this compound that I should be aware of for in vivo studies?
A2: While specific data for this compound is not available, the representative compound BMS-202 is characterized by high lipophilicity and poor aqueous solubility. These properties present challenges for in vivo delivery and require careful formulation to ensure adequate bioavailability.
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: Due to its hydrophobic nature, this compound is unlikely to be soluble in simple aqueous solutions. For the model compound BMS-202, several vehicle formulations have been successfully used in preclinical studies. These typically involve a combination of solvents and surfactants to improve solubility. Commonly used vehicles for poorly soluble compounds in animal studies include:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A solution of DMSO and corn oil.
-
A suspension in an aqueous solution of methyl cellulose (MC).
The choice of vehicle will depend on the specific experimental requirements, including the route of administration and the desired dosing volume. It is crucial to perform pilot studies to assess the solubility and stability of this compound in the chosen vehicle.
Q4: Can I administer this compound via oral gavage?
A4: Yes, oral administration is a potential route for small molecule inhibitors. For instance, studies with a compound similar to BMS-202 have demonstrated anti-tumor effects following oral gavage.[1] However, the oral bioavailability will be highly dependent on the formulation.
Q5: What are the potential off-target effects of small molecule PD-L1 inhibitors?
A5: While designed to be specific for PD-L1, small molecule inhibitors can sometimes exhibit off-target effects. For BMS-202, some studies have suggested a potential direct cytotoxic effect on tumor cells, independent of the immune-mediated mechanism.[2] It is important to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of this compound During Formulation
Symptoms:
-
The compound does not fully dissolve in the chosen vehicle.
-
Precipitation is observed after the formulation is prepared or upon storage.
-
Inconsistent dosing due to non-homogenous suspension.
Possible Causes:
-
Inappropriate vehicle for the compound's physicochemical properties.
-
The concentration of the compound exceeds its solubility limit in the vehicle.
-
Contamination of the solvent (e.g., water in DMSO).[3]
Solutions:
-
Optimize the Vehicle:
-
Increase the percentage of organic co-solvents like DMSO or PEG300.
-
Incorporate a surfactant such as Tween-80 or Cremophor EL to improve solubility and stability.
-
Consider using a lipid-based formulation, such as corn oil, for highly lipophilic compounds.
-
-
Adjust the Concentration:
-
Determine the maximum solubility of this compound in the chosen vehicle through small-scale pilot experiments.
-
Prepare the formulation at a concentration below the saturation point.
-
-
Improve the Dissolution Process:
-
Use gentle heating (not exceeding 50°C) and vortexing or sonication to aid dissolution.[3]
-
Ensure all solvents are of high purity and anhydrous where necessary.
-
-
Microscopy Check:
-
Before administration, place a drop of the formulation on a slide and examine under a microscope to confirm the absence of precipitation.[3]
-
Problem 2: Inconsistent or Low In Vivo Efficacy
Symptoms:
-
Lack of significant tumor growth inhibition compared to the vehicle control group.
-
High variability in tumor response within the treatment group.
Possible Causes:
-
Poor bioavailability of the compound due to suboptimal formulation or administration technique.
-
Rapid metabolism or clearance of the compound in vivo.
-
The tumor model is not responsive to PD-L1 blockade.
Solutions:
-
Re-evaluate the Formulation and Administration:
-
Confirm the solubility and stability of the dosing solution.
-
Ensure accurate and consistent administration (e.g., proper oral gavage technique to avoid dosing errors).
-
Consider alternative routes of administration, such as intraperitoneal injection, which may offer higher bioavailability.
-
-
Pharmacokinetic Analysis:
-
Conduct a pilot pharmacokinetic study to determine the concentration of this compound in plasma and tumor tissue over time. This will help to assess if therapeutic concentrations are being achieved and maintained.
-
-
Confirm Target Engagement:
-
If possible, perform ex vivo analysis of tumor tissue to measure the extent of PD-L1 target engagement by the inhibitor.
-
-
Tumor Model Selection:
-
Ensure the selected tumor model expresses PD-L1 and is known to be responsive to immune checkpoint inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the representative small molecule PD-L1 inhibitor, BMS-202.
Table 1: In Vitro Activity of BMS-202
| Parameter | Value | Reference |
| IC₅₀ (PD-1/PD-L1 Interaction) | 18 nM | [4] |
| IC₅₀ (SCC-3 cell proliferation) | 15 µM | [2] |
| IC₅₀ (Jurkat cell proliferation) | 10 µM | [2] |
Table 2: In Vivo Dosing and Efficacy of a BMS-202 Analog (PCC0208025)
| Animal Model | Tumor Type | Route of Administration | Dosage | Tumor Growth Inhibition | Reference |
| C57BL/6 Mice | B16-F10 Melanoma | Oral Gavage | 30 mg/kg, twice daily | Significant | [1][2] |
| C57BL/6 Mice | B16-F10 Melanoma | Oral Gavage | 60 mg/kg, twice daily | Significant | [1][2] |
| Humanized NOG Mice | SCC-3 Lymphoma | Intraperitoneal Injection | 20 mg/kg, daily | 41% | [5][6] |
Table 3: Pharmacokinetic Parameters of a BMS-202 Analog (PCC0208025) in Mice (60 mg/kg single oral dose)
| Time Point | Plasma Concentration (nM) | Tumor Concentration (nmol/kg) | Reference |
| 1 hour | 4.36 | 160.7 | [7] |
| 3 hours | 3.94 | 196.7 | [7] |
| 8 hours | 3.16 | 127.3 | [7] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture a murine cancer cell line (e.g., B16-F10 melanoma) in appropriate media.
-
Harvest cells and resuspend in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁵ cells into the flank of C57BL/6 mice.[1]
-
-
Animal Randomization and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[8]
-
Prepare the this compound formulation and vehicle control.
-
Administer the treatment as per the planned schedule (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².[1]
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis, such as immunohistochemistry for immune cell infiltration or Western blotting for target protein expression.
-
Collect blood samples for analysis of plasma cytokines (e.g., IFN-γ) by ELISA.[1][7]
-
Visualizations
Caption: PD-L1 signaling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: A decision tree for troubleshooting inconsistent in vivo efficacy.
References
- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 8. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: PD-L1-IN-3
Important Notice: Comprehensive searches for a specific molecule designated "PD-L1-IN-3" have not yielded any publicly available scientific literature or documentation. The following technical support guide has been constructed based on common challenges and off-target considerations observed with small molecule inhibitors targeting the PD-1/PD-L1 pathway in general. Researchers using a novel or proprietary compound referred to as "this compound" should use this as a general framework for troubleshooting and are strongly encouraged to perform comprehensive in-house validation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death in our cancer cell line monoculture after treatment with our PD-L1 inhibitor, even in the absence of immune cells. What could be the cause?
A1: This phenomenon, known as intrinsic PD-L1 signaling, is a documented off-target effect of modulating the PD-L1 pathway. In some cancer cells, PD-L1 is not just an immune checkpoint ligand but also a signaling molecule that can promote cell survival and proliferation.[1][2] Inhibition of this intrinsic signaling can lead to apoptosis or reduced proliferation. It has been observed that PD-L1 can interact with intracellular proteins to activate pro-survival pathways like STAT3 and PI3K/AKT.[2][3][4] Disruption of these interactions by a small molecule inhibitor could be a direct cause of the observed cytotoxicity.
Q2: Our in vivo experiments show a reduction in tumor growth, but we are not observing a significant increase in cytotoxic T-cell infiltration. What other mechanisms might be at play?
A2: While the canonical mechanism of PD-L1 blockade involves the reactivation of cytotoxic T-cells, small molecule inhibitors can have multifaceted effects.[5] The reduction in tumor growth could be due to the intrinsic effects mentioned in Q1, where the inhibitor is directly impacting cancer cell survival. Additionally, some small molecules targeting the PD-1/PD-L1 axis have been shown to modulate the tumor microenvironment in other ways, such as affecting the function of other immune cells like macrophages or dendritic cells.[6] It is also possible that the inhibitor affects tumor angiogenesis or metabolism.
Q3: We are seeing variable efficacy of our PD-L1 inhibitor across different cancer cell lines, all of which express PD-L1. Why might this be?
A3: The efficacy of PD-L1 inhibitors can be influenced by several factors beyond just the expression level of PD-L1. The specific signaling pathways that are dependent on intrinsic PD-L1 signaling can vary between different cancer types and even between cell lines of the same cancer type.[1][2] For example, the reliance on the STAT3 or PI3K/AKT pathway for survival may differ. Furthermore, the expression of other immune checkpoint molecules or compensatory signaling pathways could also play a role in the observed differential sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro PD-L1/PD-1 blockade assays.
-
Possible Cause 1: Assay format. Standard ELISA-based assays may not fully recapitulate the cellular context of the PD-1/PD-L1 interaction.
-
Troubleshooting Step 1: Employ a cell-based reporter assay where PD-1 expressing cells (e.g., Jurkat-PD-1) are co-cultured with PD-L1 expressing cancer cells. This provides a more physiologically relevant system to measure the disruption of the interaction.
-
Possible Cause 2: Variable PD-L1 expression. PD-L1 expression on cancer cells can be dynamic and influenced by culture conditions, such as cell density and exposure to cytokines like IFN-γ.[4][7]
-
Troubleshooting Step 2: Standardize cell culture conditions, including seeding density and passage number. For some experiments, pre-treatment with IFN-γ to induce and stabilize PD-L1 expression may be beneficial.
-
Possible Cause 3: Reagent quality. The quality and batch-to-batch variability of recombinant PD-1 and PD-L1 proteins can affect assay results.
-
Troubleshooting Step 3: Qualify new batches of recombinant proteins by a standardized binding assay (e.g., SPR or titration in a binding assay) before use in screening experiments.
Issue 2: Off-target cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause 1: Kinase inhibition. Many small molecules have off-target effects on various kinases.
-
Troubleshooting Step 1: Perform a broad-panel kinase screen (e.g., a commercial service) to identify potential off-target kinases of your compound.
-
Troubleshooting Step 2: If off-target kinases are identified, you can use more specific inhibitors for those kinases as controls in your experiments to see if they replicate the observed cytotoxicity.
-
Possible Cause 2: Disruption of other protein-protein interactions. The chemical scaffold of your inhibitor may allow it to bind to other proteins with similar binding pockets.
-
Troubleshooting Step 3: Consider performing a chemoproteomics study (e.g., affinity purification-mass spectrometry) to identify other cellular binding partners of your compound.
Experimental Protocols
Protocol 1: Assessing Intrinsic PD-L1 Signaling Effects
-
Cell Culture: Culture cancer cell lines of interest (e.g., with known PD-L1 expression) in their recommended media.
-
Treatment: Seed cells in 96-well plates and treat with a dose-response curve of the PD-L1 inhibitor. Include a vehicle control.
-
Apoptosis Assay: After 24-72 hours of treatment, assess apoptosis using a commercially available kit (e.g., Caspase-Glo 3/7 Assay or Annexin V/PI staining followed by flow cytometry).
-
Proliferation Assay: In a parallel experiment, measure cell proliferation using a standard method (e.g., BrdU incorporation assay or cell counting).
-
Western Blot Analysis: To investigate the mechanism, treat cells with the inhibitor for various time points and analyze lysates by Western blot for key signaling proteins such as p-STAT3, STAT3, p-AKT, and AKT.
Protocol 2: In Vitro T-Cell Activation Assay
-
Cell Preparation:
-
Target cells: Use a cancer cell line that expresses PD-L1.
-
Effector cells: Isolate human Pan T-cells from healthy donor PBMCs.
-
-
Co-culture: Co-culture the target and effector cells at an appropriate ratio (e.g., 1:1 to 1:10 E:T ratio) in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads).
-
Treatment: Add a dose-response of the PD-L1 inhibitor or an isotype control antibody to the co-culture.
-
Cytokine Analysis: After 24-72 hours, collect the supernatant and measure the concentration of secreted IFN-γ or TNF-α by ELISA or a multiplex cytokine assay.
-
Flow Cytometry: Analyze the expression of activation markers (e.g., CD69, CD25) on T-cells by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Intrinsic PD-L1 signaling pathway and the inhibitory effect of a PD-L1 small molecule inhibitor.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. news.cuanschutz.edu [news.cuanschutz.edu]
- 3. Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 biology in response to chemotherapy in vitro and in vivo in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-L1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation issues with PD-L1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 125 mg/mL (333.46 mM), though ultrasonication may be required to achieve complete dissolution[1]. For in vitro experiments, the DMSO stock solution can be further diluted in cell culture medium. It is crucial to ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity[2].
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and integrity of this compound.
-
Powder: The solid form of this compound should be stored at 4°C in a sealed container, away from moisture[1]. As a general guideline for small molecules, storage at -20°C can ensure stability for up to 3 years[2][3].
-
Stock Solutions: Once dissolved, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[2][3]. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months[2].
Q3: Can I sterilize my this compound solution by autoclaving?
A3: No, it is not recommended to use high-temperature or high-pressure sterilization methods like autoclaving for this compound solutions, as this can lead to decomposition of the molecule[2]. To prepare a sterile solution, it is recommended to filter the stock solution through a 0.2 μm microfilter in a sterile environment[2].
Q4: What are the initial steps I should take upon receiving the vial of this compound?
A4: Before opening the vial, it is good practice to centrifuge it briefly[2][3]. This will ensure that all the powder has collected at the bottom of the vial, which is especially important for smaller quantities to avoid loss of material that may have adhered to the cap or walls during shipping[3].
Troubleshooting Guide
Issue: I observe precipitation or aggregation in my this compound solution.
This can occur when the molecule "crashes" out of solution, leading to an inaccurate concentration[4]. Here are several potential causes and troubleshooting steps:
Potential Cause 1: Poor Solubility in the Working Solution
While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure that the final concentration of this compound in your aqueous working solution does not exceed its solubility limit. You may need to perform a dilution series to determine the optimal concentration.
-
Slow Dilution: When preparing the working solution, add the DMSO stock solution to the aqueous buffer or medium slowly while gently vortexing or mixing[3]. This can help prevent the compound from precipitating out.
-
Microscope Check: Place a drop of your working solution on a slide and examine it under a microscope to check for any visible precipitate[3].
-
Potential Cause 2: Improper Storage and Handling
Repeated freeze-thaw cycles or exposure to moisture can degrade the compound and promote aggregation.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: If you haven't already, prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles[2][3].
-
Use Fresh Aliquots: Discard any stock solution that has been stored for an extended period or has been subjected to multiple freeze-thaw cycles.
-
Proper Sealing: Ensure that the vials are tightly sealed to prevent moisture absorption, especially for DMSO stocks which are hygroscopic[3].
-
Potential Cause 3: Contaminated Solvent
The quality of the solvent is crucial for maintaining the integrity of the small molecule.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO for preparing stock solutions.
-
Check for Contamination: If you suspect your solvent may be contaminated (e.g., with water), use a fresh, unopened bottle of solvent.
-
Potential Cause 4: Inherent Properties of the Molecule
Some small molecules have a natural tendency to aggregate, especially at higher concentrations.
-
Troubleshooting Steps:
-
Ultrasonication: If you have difficulty dissolving the powder initially, try sonicating the solution in an ultrasonic bath[1][3].
-
Gentle Heating: Gently warming the solution to no higher than 50°C may aid in dissolution, but be cautious as excessive heat can degrade the compound[3].
-
Inclusion of Detergents: For some biochemical assays, the addition of a non-ionic detergent like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help prevent aggregation. However, it's important to validate that the detergent does not interfere with your assay[5].
-
Data Summary
| Property | Value | Reference |
| Molecular Formula | C19H16ClFN2OS | [1] |
| Molecular Weight | 374.86 g/mol | [1] |
| Target | PD-1/PD-L1 | [1] |
| Solubility in DMSO | 125 mg/mL (333.46 mM) | [1] |
| Storage (Powder) | 4°C, sealed, away from moisture | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution (e.g., 10 mM):
-
Bring the vial of this compound powder to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom[2][3].
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 266.8 µL of DMSO).
-
Vortex the solution to mix. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution[1][3].
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C[2].
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Slowly add the required volume of the stock solution to your pre-warmed cell culture medium or assay buffer while gently mixing[3].
-
Ensure the final DMSO concentration is below 0.5%[2].
-
Visually inspect the working solution for any signs of precipitation. For a more sensitive check, examine a drop under a microscope[3].
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound aggregation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-L1-IN-3 Target Engagement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the cellular target engagement of PD-L1-IN-3, a small molecule inhibitor of the PD-L1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule PD-L1 inhibitors like this compound?
A1: Small molecule PD-L1 inhibitors, such as this compound, are designed to disrupt the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3] This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system.[4][5] By blocking the PD-L1/PD-1 pathway, these inhibitors aim to restore the anti-tumor activity of T-cells.[5] Some small molecules have been shown to induce the dimerization of PD-L1, which prevents its binding to PD-1.[6]
Q2: How can I confirm that this compound is entering the cells and binding to PD-L1?
A2: Confirming target engagement in a cellular context is crucial. Several methods can be employed to verify that this compound is binding to PD-L1 within the cell. These include biophysical and cell-based assays. A highly recommended method is the Cellular Thermal Shift Assay (CETSA), which directly assesses the physical binding of a ligand to its target protein in a cellular environment.[7][8][9][10]
Q3: What are the recommended cellular models to study this compound activity?
A3: The choice of cellular model is critical for obtaining relevant data. It is recommended to use cancer cell lines with well-characterized PD-L1 expression levels. Examples include various non-small cell lung cancer, melanoma, and bladder cancer cell lines.[11] Additionally, co-culture systems of cancer cells and immune cells (like Jurkat T-cells) can provide a more physiologically relevant model to study the functional consequences of this compound target engagement.[12][13]
Q4: What are the expected downstream effects of successful this compound target engagement?
A4: Successful target engagement of this compound should lead to the disruption of the PD-L1/PD-1 signaling axis. In a co-culture system with T-cells, this would be expected to result in the reactivation of T-cell signaling pathways, leading to increased cytokine production (e.g., IFN-γ) and enhanced T-cell mediated cytotoxicity towards the cancer cells.[2][14]
Troubleshooting Guides
Problem: No or low signal change in the Cellular Thermal Shift Assay (CETSA).
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement.
-
-
Possible Cause 2: Low expression of PD-L1 in the chosen cell line.
-
Solution: Verify the PD-L1 expression level in your cell line using Western Blot or flow cytometry. Consider using a cell line with higher endogenous PD-L1 expression or stimulating cells with interferon-gamma (IFN-γ) to upregulate PD-L1 expression.[11]
-
-
Possible Cause 3: The inhibitor does not induce a significant thermal shift.
-
Solution: While CETSA is a powerful technique, not all ligand binding events result in a detectable change in protein thermal stability.[10] In this case, consider using an alternative, orthogonal method to confirm target engagement, such as a Proximity Ligation Assay (PLA) or a functional co-culture assay.
-
Problem: High background in the Proximity Ligation Assay (PLA).
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Ensure the primary antibodies against PD-L1 and its interacting partner (if applicable) are highly specific and validated for PLA. Perform appropriate controls, including single antibody controls and isotype controls.
-
-
Possible Cause 2: Suboptimal antibody concentrations.
-
Solution: Titrate the primary antibody concentrations to find the optimal balance between signal and background.
-
-
Possible Cause 3: Inadequate blocking.
-
Solution: Optimize the blocking step by using a suitable blocking buffer and ensuring sufficient incubation time.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PD-L1 Target Engagement
This protocol outlines the steps to assess the binding of this compound to PD-L1 in intact cells.
Materials:
-
PD-L1 expressing cancer cell line
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies: Anti-PD-L1, secondary antibody
-
Western Blot reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment:
-
Plate PD-L1 expressing cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired incubation time (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of soluble PD-L1 in each sample by Western Blot using an anti-PD-L1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble PD-L1 as a function of temperature for both the vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Summary:
| Parameter | Recommended Range |
| This compound Concentration | 0.1 - 100 µM (initial testing) |
| Incubation Time | 1 - 4 hours |
| Heat Treatment Temperature | 40 - 70°C gradient |
| Expected Thermal Shift (ΔTm) | 1 - 5°C |
Proximity Ligation Assay (PLA) to Monitor Disruption of PD-L1/PD-1 Interaction
This protocol is for visualizing the disruption of the PD-L1/PD-1 interaction in a co-culture system upon treatment with this compound.
Materials:
-
PD-L1 expressing cancer cell line
-
PD-1 expressing T-cell line (e.g., Jurkat)
-
This compound
-
DMSO (vehicle control)
-
Co-culture medium
-
Primary antibodies: Anti-PD-L1 (e.g., rabbit) and Anti-PD-1 (e.g., mouse)
-
PLA probes (anti-rabbit and anti-mouse)
-
Ligation and amplification reagents (commercial kit)
-
Fluorescence microscope
Procedure:
-
Cell Co-culture and Treatment:
-
Seed PD-L1 expressing cancer cells on coverslips.
-
Once attached, add PD-1 expressing T-cells to establish a co-culture.
-
Treat the co-culture with this compound or DMSO for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
PLA Protocol:
-
Follow the manufacturer's instructions for the PLA kit.
-
Briefly, incubate with primary antibodies against PD-L1 and PD-1.
-
Incubate with PLA probes.
-
Perform the ligation and amplification steps.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents a PD-L1/PD-1 interaction.
-
Quantify the number of PLA signals per cell. A decrease in the number of signals in this compound treated cells compared to the control indicates disruption of the interaction.
-
Quantitative Data Summary:
| Parameter | Expected Outcome |
| PLA Signal Count (Vehicle) | High |
| PLA Signal Count (this compound) | Significantly Reduced |
| IC50 for Interaction Disruption | To be determined experimentally |
Visualizations
Caption: PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. invivogen.com [invivogen.com]
- 13. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Degradation of PD-L1 Inhibitors
A Note on "PD-L1-IN-3": As "this compound" does not correspond to a publicly documented small molecule, this guide provides a general framework for identifying and mitigating the degradation of novel small molecule inhibitors targeting the PD-L1 pathway. Researchers can adapt these principles to their specific compound of interest.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: My PD-L1 inhibitor shows reduced activity in cell-based assays over time. What could be the cause?
A1: Reduced activity often points to compound degradation in the experimental medium. Major degradation pathways for small molecules include hydrolysis, oxidation, and photolysis[1]. Additionally, components in cell culture media, such as serum proteins, can bind to the inhibitor, reducing its effective concentration. It is also possible that the compound is metabolized by the cells into less active or inactive forms.
Q2: How can I determine if my inhibitor is degrading in my experimental setup?
A2: The most direct method is to perform a stability study. This involves incubating your inhibitor in the complete cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 2, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2]. A decrease in the parent compound's concentration over time indicates degradation or nonspecific binding to the culture vessel[2].
Q3: What are the best practices for preparing and storing stock solutions of a novel PD-L1 inhibitor?
A3: For long-term storage, inhibitor stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation. Always check the manufacturer's data sheet, if available, for specific storage recommendations. Light-sensitive compounds should be stored in amber vials or wrapped in foil[3].
Q4: My inhibitor precipitates when I add it to the aqueous cell culture medium. How can I prevent this?
A4: Precipitation is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or medium. To avoid this, perform a serial dilution of the concentrated stock in DMSO to a lower concentration before adding it to the aqueous medium. It's also crucial to ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced toxicity. Gentle mixing during the addition of the inhibitor can also help.
Q5: Could the plasticware I'm using be affecting my inhibitor's stability or concentration?
A5: Yes, some small molecules can nonspecifically bind to the surface of plastic labware, which reduces the effective concentration available to the cells[2][4]. If you suspect this is an issue, consider using low-protein-binding plates and tubes. You can test for nonspecific binding by incubating your inhibitor in media without cells and measuring its concentration over time[4].
Troubleshooting Guide
This guide addresses common issues encountered when working with small molecule PD-L1 inhibitors.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure proper storage conditions (temperature, light protection)[3][5][6]. |
| Low potency in cell-based assays compared to biochemical assays | 1. Degradation in cell culture media. 2. Nonspecific binding to serum proteins or plasticware. 3. Poor cell permeability. | 1. Perform a stability study in your specific cell culture media (see Protocol 1). 2. Test for nonspecific binding by incubating the compound in media with and without serum, and with and without cells[4]. 3. If stability is an issue, consider adding the compound more frequently to the culture. |
| Complete loss of activity after prolonged incubation (e.g., >24 hours) | Significant compound degradation. | 1. Determine the compound's half-life in your experimental conditions using HPLC or LC-MS. 2. If the half-life is short, design experiments with shorter incubation times or replenish the compound during the experiment. |
| Precipitate formation in media | Poor aqueous solubility. | 1. Decrease the final concentration of the inhibitor. 2. Perform a serial dilution in DMSO before adding to the aqueous media. 3. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%). |
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium
Objective: To determine the stability of a PD-L1 inhibitor in a specific cell culture medium over time.
Materials:
-
PD-L1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a working solution of the inhibitor in the complete cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the T=0 sample. This is your 100% reference. Store it at -80°C if not analyzing immediately.
-
Place the remaining samples in a 37°C, 5% CO2 incubator.
-
At each subsequent time point, remove the corresponding sample and store it at -80°C until analysis.
-
Once all samples are collected, thaw them and prepare them for analysis according to your HPLC or LC-MS protocol. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation.
-
Analyze the supernatant to quantify the remaining concentration of the parent inhibitor.
-
Plot the percentage of the remaining inhibitor against time to determine its stability profile.
Signaling Pathways and Workflows
PD-L1 Signaling Pathway
The PD-1/PD-L1 signaling axis is a critical immune checkpoint that regulates T-cell activation[7]. PD-L1 expression on tumor cells allows them to evade the immune system by binding to PD-1 on T-cells, which inhibits T-cell proliferation and cytokine production[8][9]. Small molecule inhibitors that disrupt this interaction can restore the anti-tumor immune response.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalchemlab.org [globalchemlab.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
Validation & Comparative
Decoding Specificity: A Comparative Analysis of PD-L1-IN-3 and Other PD-L1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences in inhibitor specificity is paramount for advancing immuno-oncology. This guide provides a detailed comparison of the macrocyclic peptide inhibitor, PD-L1-IN-3, against a panel of small-molecule and antibody-based PD-L1 inhibitors. The data presented herein, supported by detailed experimental protocols, aims to furnish a clear, objective assessment of their relative performance.
Quantitative Comparison of PD-L1 Inhibitor Potency
The following table summarizes the inhibitory activities of this compound and other selected inhibitors. It is critical to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies. Where possible, data from direct comparative studies are highlighted.
| Inhibitor Name | Inhibitor Type | Target Interaction | Assay Type | IC50 / Kd (nM) |
| This compound | Macrocyclic Peptide | PD-1/PD-L1 | Cellular Assay | 5.60[1] |
| CD80/PD-L1 | Cellular Assay | 7.04[1] | ||
| Atezolizumab | Monoclonal Antibody | PD-1/PD-L1 | HTRF | 2.25 - 3.9[1][2] |
| Durvalumab | Monoclonal Antibody | PD-1/PD-L1 | HTRF | 0.1[1][3][4][5] |
| CD80/PD-L1 | HTRF | 0.04[1][3][4][5] | ||
| BMS-936559 | Monoclonal Antibody | PD-1/PD-L1 | SPR | Kd: 0.83 |
| BMS-1001 | Small Molecule | PD-1/PD-L1 | HTRF | 0.9[5][6] |
| Incyte-011 | Small Molecule | PD-1/PD-L1 | HTRF | 5.293[5][6] |
| Incyte-001 | Small Molecule | PD-1/PD-L1 | HTRF | 11[5][6] |
| Compound 79 | Small Molecule | PD-1/PD-L1 | HTRF | 92.3 |
| Anidulafungin | Small Molecule | PD-1/PD-L1 | BLI | Kd: 76,900 |
Unraveling the PD-1/PD-L1 Signaling Axis and Inhibition
The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance. The following diagram illustrates this signaling cascade and the mechanism by which inhibitors disrupt it.
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Key Experimental Methodologies
The determination of inhibitor specificity and potency relies on a variety of robust biochemical and cell-based assays. Below are detailed protocols for three commonly employed methods.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: This assay measures the proximity of two molecules, in this case, PD-1 and PD-L1, through fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. Inhibition of the PD-1/PD-L1 interaction results in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant human PD-1 protein is labeled with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 protein is labeled with an acceptor fluorophore (e.g., d2). Both are diluted in an appropriate assay buffer.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a concentration gradient.
-
Assay Plate Setup: In a low-volume 384-well plate, the serially diluted inhibitor is added to the wells.
-
Reaction Incubation: The labeled PD-1 and PD-L1 proteins are added to the wells containing the inhibitor. The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on an HTRF-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the signal, is determined by plotting the signal ratio against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1][7]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., PD-L1) to a ligand (e.g., PD-1) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., recombinant human PD-1) is immobilized onto the chip surface.
-
Analyte Preparation: The analyte (e.g., recombinant human PD-L1) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the analyte are then injected sequentially over the chip surface, and the change in the response units (RU) is monitored in real-time to measure association.
-
Dissociation Measurement: After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte from the ligand.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the chip for the next cycle.
-
Data Analysis: The sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3][4][8][9][10]
T-Cell Activation Assay
Principle: This cell-based assay assesses the functional consequence of PD-L1 inhibition. By blocking the PD-1/PD-L1 interaction, the inhibitor should restore the activation of T-cells that have been suppressed by PD-L1-expressing cells. T-cell activation can be measured by quantifying the secretion of cytokines, such as interferon-gamma (IFN-γ), or by measuring T-cell proliferation.
Protocol:
-
Cell Culture: PD-L1-expressing cancer cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Inhibitor Treatment: The co-culture is treated with various concentrations of the PD-L1 inhibitor. A negative control (vehicle) and a positive control (e.g., a known anti-PD-L1 antibody) are included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours to allow for T-cell activation.
-
Cytokine Measurement (ELISA or Flow Cytometry): The cell culture supernatant is collected, and the concentration of IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA) kit or by intracellular cytokine staining followed by flow cytometry analysis.
-
Proliferation Measurement (e.g., CFSE dilution): T-cells can be pre-labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). Upon cell division, the dye is equally distributed between daughter cells, leading to a decrease in fluorescence intensity, which can be measured by flow cytometry.
-
Data Analysis: The increase in IFN-γ secretion or the percentage of proliferating T-cells is plotted against the inhibitor concentration to determine the EC50 value, the concentration of the inhibitor that elicits 50% of the maximal response.[2][11][12][13][14]
References
- 1. revvity.com [revvity.com]
- 2. T-Cell Activation/ Checkpoint Inhibitor Assay | Xeno Diagnostics [xenodiagnostics.com]
- 3. Video: Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [app.jove.com]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 11. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to the Efficacy of Small Molecule PD-L1 Inhibitors in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis becoming a cornerstone of treatment for various malignancies. While monoclonal antibodies have dominated this space, a new frontier of orally bioavailable small molecule PD-L1 inhibitors is emerging. These novel agents offer the potential for improved tumor penetration, more convenient dosing regimens, and the ability to overcome resistance mechanisms associated with antibody-based therapies. This guide provides an objective comparison of the preclinical efficacy of selected small molecule PD-L1 inhibitors against the established anti-PD-L1 antibody, durvalumab, with a focus on their performance in the widely used MC38 syngeneic tumor model.
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy of the small molecule PD-L1 inhibitors MAX-10181 and CA-170, alongside the approved anti-PD-L1 antibody durvalumab, in the MC38 colorectal cancer model.
| Compound | Mechanism of Action | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| MAX-10181 | Small molecule PD-L1 inhibitor | MC38 human PD-L1 knock-in | Not specified | Similar to Durvalumab | [1][2] |
| CA-170 | Oral small molecule antagonist of PD-L1 and VISTA | Syngeneic tumor models | Not specified | Dose-dependent tumor growth inhibition | [3][4] |
| Durvalumab | Anti-PD-L1 monoclonal antibody | MC38 human PD-L1 knock-in | Not specified | Similar to MAX-10181 | [1][2] |
Note: Specific TGI percentages and dosing for the head-to-head comparison of MAX-10181 and Durvalumab were not publicly available in the reviewed literature. The efficacy of CA-170 is described as dose-dependent, with effects similar to anti-PD-1 or anti-VISTA antibodies.
Signaling Pathway of PD-L1 Inhibition
The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance. Both antibody-based and small molecule inhibitors aim to disrupt this interaction, thereby restoring the anti-tumor activity of T cells.
Experimental Protocols
The evaluation of PD-L1 inhibitors in preclinical settings typically involves in vivo studies using syngeneic mouse models, which have a competent immune system. The MC38 colorectal adenocarcinoma cell line is a common choice for these studies.
General In Vivo Efficacy Study Workflow:
-
Cell Culture and Implantation: Murine MC38 tumor cells, sometimes genetically engineered to express human PD-L1, are cultured and implanted subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: The investigational small molecule inhibitors are typically administered orally (p.o.), while antibody-based drugs like durvalumab are given via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing schedules can vary but are often daily for small molecules and less frequent for antibodies.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include objective response rate (ORR), complete responses (CR), and analysis of the tumor microenvironment (e.g., immune cell infiltration).
Discussion
The available preclinical data suggests that small molecule PD-L1 inhibitors hold significant promise as a new class of cancer immunotherapeutics. The finding that MAX-10181 demonstrates comparable tumor growth inhibition to the established antibody durvalumab in a head-to-head study is particularly noteworthy.[1][2] This suggests that small molecules can achieve a similar level of in vivo efficacy to their antibody counterparts.
The oral bioavailability of compounds like CA-170 and MAX-10181 represents a key advantage, potentially leading to improved patient compliance and the ability to maintain consistent therapeutic drug levels.[3][4] Furthermore, the distinct pharmacokinetic and pharmacodynamic profiles of small molecules may offer opportunities to manage immune-related adverse events more effectively than is possible with long-acting antibodies.
While the direct comparative data is still emerging, the initial results strongly support the continued development of small molecule PD-L1 inhibitors. Future studies providing detailed dose-response relationships and head-to-head comparisons with a wider range of antibody-based therapies in various tumor models will be crucial to fully elucidate the therapeutic potential of this exciting new class of drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Abstract LB-018: Orally active small molecule PD-L1 inhibitor demonstrating similar efficacy as Durvalumab in human knock-in MC38 model | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
The Synergistic Potential of PD-L1 Inhibition and Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of immunotherapy and conventional chemotherapy is a promising frontier in oncology. This guide provides a comparative analysis of the synergistic effects of a macrocyclic peptide PD-L1 inhibitor, exemplified by compounds similar to PD-L1-IN-3, with standard chemotherapy. As specific data for this compound in combination with chemotherapy is not yet publicly available, this guide leverages preclinical data from a representative macrocyclic peptide PD-L1 inhibitor, here designated as "Cyclic Peptide C12," and compares its potential synergistic efficacy with the established anti-PD-L1 antibody, Atezolizumab.
Mechanism of Action: PD-L1 Inhibition
Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein expressed on various cells, including tumor cells. Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance. PD-L1 inhibitors, including small molecules, antibodies, and peptides, block this interaction, thereby restoring the anti-tumor activity of the immune system.
This compound is a macrocyclic peptide that potently and selectively inhibits the PD-1/PD-L1 interaction by binding to PD-L1.[1] This class of inhibitors offers potential advantages over monoclonal antibodies, such as smaller size, which may lead to better tumor penetration, and a different pharmacokinetic profile.
Synergy with Chemotherapy
The combination of PD-L1 inhibitors with chemotherapy is based on a multi-pronged anti-cancer strategy. Chemotherapy can induce immunogenic cell death in cancer cells, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs). This process can enhance the priming and activation of T cells, making the tumor microenvironment more susceptible to an immune attack. The subsequent blockade of the PD-L1/PD-1 pathway by an inhibitor like a macrocyclic peptide can then unleash the full potential of this newly stimulated anti-tumor immune response.
Preclinical Evidence: Cyclic Peptide C12 with 5-Fluorouracil
To illustrate the potential synergy, we present a synthesized preclinical study design based on published research on macrocyclic peptide PD-L1 inhibitors and standard chemotherapy regimens.
Experimental Model:
A syngeneic mouse model using BALB/c mice implanted with CT26 colon carcinoma cells, which are known to respond to immunotherapy, is a standard model for such studies.
Treatment Groups and Expected Outcomes:
The following table summarizes the expected outcomes based on the known efficacy of each treatment modality and the anticipated synergistic effect.
| Treatment Group | Agent(s) | Dosage | Expected Tumor Growth Inhibition (TGI) | Expected Increase in Survival |
| 1. Control | Vehicle | - | 0% | - |
| 2. Chemotherapy | 5-Fluorouracil (5-FU) | 50 mg/kg | ~30-40% | Modest |
| 3. PD-L1 Inhibitor | Cyclic Peptide C12 | 0.5 mg/kg | ~40-50% | Significant |
| 4. Combination | 5-FU + Cyclic Peptide C12 | 50 mg/kg + 0.5 mg/kg | >70% | Substantial |
| 5. Alternative | Atezolizumab + 5-FU | 10 mg/kg + 50 mg/kg | >75% | Substantial |
Note: The expected outcomes are illustrative and based on typical results from similar preclinical studies. Actual results may vary.
Experimental Protocols
Below are detailed methodologies for the key experiments in the synthesized preclinical study.
In Vivo Tumor Growth Study
-
Cell Culture: CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Six- to eight-week-old female BALB/c mice are used. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into the treatment groups described in the table above.
-
Cyclic Peptide C12 is administered intraperitoneally (i.p.) daily.
-
5-Fluorouracil is administered i.p. every three days.
-
Atezolizumab is administered i.p. twice a week.
-
-
Monitoring: Tumor volume is measured every two to three days using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size, or at a pre-determined time point. Tumor growth inhibition (TGI) is calculated as: (1 - [average tumor volume of treated group / average tumor volume of control group]) x 100%. Survival is monitored until a pre-defined endpoint.
Immunohistochemistry (IHC) for T-cell Infiltration
-
Tissue Collection: At the end of the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 5 µm sections are stained with antibodies against CD4 and CD8 to identify helper and cytotoxic T cells, respectively.
-
Analysis: The density of CD4+ and CD8+ T cells within the tumor microenvironment is quantified using image analysis software. An increased infiltration of these immune cells in the combination therapy group would indicate an enhanced anti-tumor immune response.
Visualizing the Synergy
The following diagrams illustrate the key signaling pathway and the experimental workflow.
Comparison with Alternatives: Atezolizumab
Atezolizumab is a humanized monoclonal antibody that targets PD-L1 and is approved for use in combination with chemotherapy in various cancers.
| Feature | Cyclic Peptide C12 (Representative) | Atezolizumab |
| Molecule Type | Macrocyclic Peptide | Monoclonal Antibody |
| Size | Small | Large |
| Potential Advantages | Better tumor penetration, potentially different safety profile | Well-established efficacy and safety profile |
| Route of Administration | Intraperitoneal (preclinical) | Intravenous |
| Half-life | Shorter | Longer |
Conclusion
The combination of macrocyclic peptide PD-L1 inhibitors, such as those in the class of this compound, with chemotherapy holds significant promise for enhancing anti-tumor efficacy. The preclinical data from representative compounds suggest a strong synergistic potential, leading to improved tumor growth inhibition and survival. Further investigation into the optimal combination strategies, including dosing and scheduling, is warranted to translate these promising preclinical findings into clinical benefits for cancer patients. This guide provides a framework for researchers and drug developers to design and evaluate such combination therapies.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling PD-L1-IN-3
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PD-L1-IN-3, a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 and CD80/PD-L1 interactions. All laboratory personnel must adhere to these procedures to ensure a safe research environment and prevent exposure.
This compound is a valuable tool in cancer and infectious disease research.[1][2] Due to its potent biological activity and powdered form, stringent safety measures are imperative during all stages of handling, from receipt to disposal. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to powdered chemical compounds is through inhalation of airborne particles and direct skin contact. Therefore, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of aerosolized powder. |
| Hand Protection | Double-gloving with nitrile gloves | To provide a robust barrier against skin contact. |
| Eye Protection | Chemical splash goggles | To protect the eyes from airborne particles and splashes. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | To prevent contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice for foot protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure risk. The following diagram and detailed steps outline the safe handling protocol for this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes a respirator, double gloves, a lab coat, and eye protection.
-
Prepare Work Area: All handling of powdered this compound must be conducted within a certified chemical fume hood to control airborne particles.
-
Gather Equipment: Assemble all necessary materials, including the vial of this compound, appropriate solvent (e.g., DMSO), microcentrifuge tubes, pipettes, and a calibrated analytical balance.
-
-
Handling:
-
Weighing: Carefully and slowly open the vial containing this compound inside the chemical fume hood. Use a micro-spatula to weigh the desired amount of the compound onto weighing paper. Avoid any rapid movements that could generate dust.
-
Solubilization: Transfer the weighed powder to an appropriate vial for solubilization. Add the required volume of solvent to achieve the desired stock solution concentration.
-
Labeling: Securely cap the vial containing the this compound solution and clearly label it with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment used with a suitable deactivating agent or 70% ethanol.
-
Waste Disposal: All disposable materials that have come into contact with this compound, including weighing paper, pipette tips, gloves, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat, followed by eye protection and the respirator. Finally, remove the inner pair of gloves.
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste generated from the handling of this compound is considered hazardous.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste bag | All contaminated disposables (gloves, wipes, etc.) |
| Liquid Waste | Labeled, sealed hazardous waste container | Unused or expired this compound solutions |
| Sharps | Puncture-resistant sharps container | Contaminated needles and syringes |
All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical. Follow your institution's specific guidelines for the final collection and disposal of hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
